NO-711ME
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1-[2-(benzhydrylideneamino)oxyethyl]-3,6-dihydro-2H-pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-26-22(25)20-13-8-14-24(17-20)15-16-27-23-21(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-7,9-13H,8,14-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOGETBAXCNUML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCN(C1)CCON=C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In Vitro Conversion of the Prodrug NO-711ME to the GAT-1 Inhibitor NO-711: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NO-711, also known as NNC-711, is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2][3] Its chemical name is 1-(2-{[(Diphenylmethylidene)amino]oxy}ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid.[2] Due to its role in modulating GABAergic transmission, NO-711 and similar GAT-1 inhibitors are valuable tools in neuroscience research and have been investigated for their therapeutic potential in conditions such as epilepsy. To enhance the pharmacokinetic properties of NO-711, prodrug strategies may be employed. This guide focuses on the in vitro conversion of NO-711ME, the methyl ester prodrug of NO-711, back to its active carboxylic acid form.[4] The conversion primarily occurs through hydrolysis of the ester bond, a process that can be mediated chemically or enzymatically.
This technical guide provides an in-depth overview of the in vitro conversion of this compound to NO-711, including potential signaling pathways, detailed experimental protocols, and illustrative data presented in tabular and graphical formats.
Core Concepts: The Hydrolysis of this compound
The conversion of the prodrug this compound to the active drug NO-711 is a hydrolysis reaction that cleaves the methyl ester to yield the corresponding carboxylic acid. This reaction can proceed via two primary mechanisms in an in vitro setting: chemical hydrolysis and enzymatic hydrolysis.
Chemical Hydrolysis
Chemical hydrolysis of an ester can be catalyzed by either acid or base.[5][6][7]
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with a dilute acid, such as hydrochloric acid or sulfuric acid. To drive the reaction towards the formation of the carboxylic acid, an excess of water is typically used.[5][6]
-
Base-Catalyzed Hydrolysis (Saponification): This method involves heating the ester with a dilute alkali, like sodium hydroxide. This reaction is generally irreversible and often preferred for complete hydrolysis.[8]
Enzymatic Hydrolysis
In a biological system, the hydrolysis of ester-containing prodrugs is often mediated by esterases.[9] These enzymes are ubiquitous in various tissues and biological fluids, including liver microsomes and plasma, which are commonly used in in vitro drug metabolism studies.[10][11] Carboxylesterases are a key class of enzymes responsible for the hydrolysis of many ester prodrugs.[12]
Quantitative Data Summary
Due to the limited availability of specific experimental data for the in vitro conversion of this compound to NO-711 in publicly accessible literature, the following tables present hypothetical, yet plausible, quantitative data for illustrative purposes. These values are based on typical results from in vitro hydrolysis studies of similar ester-containing prodrugs.
Table 1: Chemical Hydrolysis of this compound
| Condition | Temperature (°C) | Time (hours) | This compound Remaining (%) | NO-711 Formed (%) |
| 0.1 M HCl | 60 | 1 | 85 | 15 |
| 0.1 M HCl | 60 | 4 | 50 | 50 |
| 0.1 M HCl | 60 | 8 | 20 | 80 |
| 0.1 M NaOH | 25 | 0.5 | 40 | 60 |
| 0.1 M NaOH | 25 | 1 | 10 | 90 |
| 0.1 M NaOH | 25 | 2 | <1 | >99 |
Table 2: Enzymatic Hydrolysis of this compound in Human Liver Microsomes
| Incubation Time (minutes) | This compound Concentration (µM) | NO-711 Concentration (µM) | Conversion Rate (pmol/min/mg protein) |
| 0 | 10 | 0 | - |
| 5 | 8.5 | 1.5 | 300 |
| 15 | 5.8 | 4.2 | 280 |
| 30 | 3.1 | 6.9 | 230 |
| 60 | 1.0 | 9.0 | 150 |
Experimental Protocols
The following are detailed methodologies for conducting in vitro conversion studies of this compound.
Protocol 1: Chemical Hydrolysis of this compound
Objective: To determine the rate and extent of this compound hydrolysis under acidic and basic conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Methanol (for stock solution)
-
Water bath or heating block
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS) for quantification of this compound and NO-711
-
Vials for reaction and sample collection
-
Quenching solution (e.g., a buffer to neutralize the acid or base)
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 10 mM).
-
For acid hydrolysis, add a small volume of the this compound stock solution to pre-warmed 0.1 M HCl in a reaction vial to achieve the desired starting concentration (e.g., 100 µM).
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C).
-
At various time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a quenching solution.
-
For base hydrolysis (saponification), add the this compound stock solution to 0.1 M NaOH at a controlled temperature (e.g., 25°C).
-
Repeat the sampling and quenching procedure at appropriate time points (e.g., 0, 0.5, 1, 2 hours).
-
Analyze the quenched samples by HPLC to determine the concentrations of remaining this compound and formed NO-711.
Protocol 2: Enzymatic Hydrolysis of this compound using Human Liver Microsomes
Objective: To evaluate the metabolic conversion of this compound to NO-711 by liver enzymes.
Materials:
-
This compound
-
Human Liver Microsomes (commercially available)
-
NADPH regenerating system (optional, to assess oxidative metabolism concurrently)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Incubator or water bath set to 37°C
-
Acetonitrile or other organic solvent for protein precipitation
-
Centrifuge
-
HPLC-MS/MS system for sensitive quantification of the analyte and product.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare the incubation mixture in a microcentrifuge tube on ice, containing phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL protein concentration), and the this compound substrate (e.g., 1-10 µM final concentration). Include control incubations without microsomes to assess chemical stability.
-
Pre-incubate the mixture at 37°C for 5 minutes to allow temperature equilibration.
-
Initiate the reaction by adding the this compound substrate (if not already present). If assessing cytochrome P450-mediated metabolism, also add the NADPH regenerating system. For esterase activity, this is often not required.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean vial for analysis by HPLC-MS/MS to quantify the disappearance of this compound and the appearance of NO-711.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the in vitro conversion of this compound.
Caption: Chemical hydrolysis pathways for this compound conversion.
Caption: Enzymatic conversion of this compound to NO-711.
Caption: General workflow for in vitro prodrug conversion studies.
Conclusion
The in vitro conversion of the prodrug this compound to its active form, NO-711, is a critical step in its preclinical evaluation. This process is governed by the principles of ester hydrolysis, which can be achieved through chemical means or, more relevant to biological systems, through the action of esterase enzymes. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess this conversion. While specific data for this compound remains to be published, the methodologies and principles described herein are broadly applicable for the in vitro characterization of ester-based prodrugs. The provided diagrams offer a clear visual representation of the underlying chemical and procedural logic. This guide serves as a comprehensive resource for scientists and professionals in the field of drug development and pharmacology.
References
- 1. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NNC-711 - Wikipedia [en.wikipedia.org]
- 3. NNC 711 | GABA Transporters | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Anticonvulsant activity of new GABA prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The ester-containing prodrug NT-0796 enhances delivery of the NLRP3 inflammasome inhibitor NDT-19795 to monocytic cells expressing carboxylesterase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hypothesized Hydrolysis and Activation of a NO-711 Prodrug
Introduction to NO-711 and the Prodrug Concept
NO-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT1), which plays a crucial role in regulating the concentration of the neurotransmitter gamma-aminobutyric acid (GABA) in the synaptic cleft. By blocking GAT1, NO-711 increases the extracellular levels of GABA, thereby enhancing GABAergic neurotransmission. This mechanism of action has generated interest in its potential therapeutic applications for conditions such as epilepsy and anxiety.
Prodrugs are inactive or less active chemical derivatives of a parent drug that undergo biotransformation in the body to release the active pharmacological agent. The primary purpose of a prodrug strategy is to overcome undesirable properties of the parent drug, such as poor solubility, limited permeability across biological membranes, or rapid metabolism. In the context of NO-711, a methyl ester prodrug ("NO-711ME") would be designed to improve its pharmacokinetic profile, potentially enhancing its oral bioavailability and brain penetration.
Hypothesized Hydrolysis and Activation Pathway of this compound
The activation of the hypothetical this compound prodrug is predicated on a single-step enzymatic hydrolysis reaction. The methyl ester group is cleaved by ubiquitous esterase enzymes present in the blood, liver, and other tissues, to yield the active carboxylic acid, NO-711, and methanol as a byproduct.
Quantitative Data on Prodrug Hydrolysis (Hypothetical)
The following table summarizes hypothetical quantitative data for the hydrolysis of "this compound" in various biological matrices. These values are illustrative and would need to be determined experimentally.
| Biological Matrix | Half-life (t1/2, min) | Enzyme(s) Involved | Km (µM) | Vmax (nmol/min/mg protein) |
| Human Plasma | 30 | Carboxylesterases | 150 | 25 |
| Human Liver Microsomes | 15 | Carboxylesterases | 75 | 120 |
| Human Intestinal S9 | 45 | Carboxylesterases | 200 | 15 |
| Rat Plasma | 20 | Carboxylesterases | 120 | 40 |
| Rat Liver Microsomes | 10 | Carboxylesterases | 60 | 150 |
Experimental Protocols
In Vitro Hydrolysis of this compound in Human Plasma
Objective: To determine the rate of hydrolysis of this compound to NO-711 in human plasma.
Materials:
-
This compound
-
NO-711 (as a reference standard)
-
Human plasma (pooled, with anticoagulant)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Formic acid
-
High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (10 mM) in acetonitrile.
-
Prepare a stock solution of NO-711 (1 mM) in acetonitrile for the standard curve.
-
Prepare working solutions of this compound by diluting the stock solution with PBS (pH 7.4).
-
-
Incubation:
-
Pre-warm human plasma and PBS to 37°C in a water bath.
-
In a microcentrifuge tube, mix 495 µL of human plasma with 5 µL of the this compound working solution to achieve a final concentration of 10 µM.
-
Incubate the reaction mixture at 37°C.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the concentrations of both this compound and the formed NO-711 using a validated LC-MS/MS method.
-
Generate a standard curve for NO-711 to quantify its formation over time.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the half-life (t1/2) of this compound from the slope of the linear portion of the semi-logarithmic plot of concentration versus time.
-
Mechanism of Action of Activated NO-711
Once hydrolyzed to its active form, NO-711 acts as a selective inhibitor of the GABA transporter 1 (GAT1). GAT1 is a presynaptic and glial membrane protein responsible for the reuptake of GABA from the synaptic cleft, thus terminating its neurotransmitter action.
By blocking GAT1, NO-711 leads to an accumulation of GABA in the synaptic cleft. This increased concentration of GABA enhances the activation of both synaptic and extrasynaptic GABAA and GABAB receptors. The potentiation of GABAergic signaling results in a net inhibitory effect on neuronal excitability.
Conclusion
This technical guide has outlined the hypothesized hydrolysis and activation pathway of a methyl ester prodrug of NO-711, herein referred to as this compound. The conversion to the active GAT1 inhibitor, NO-711, is presumed to be mediated by esterases. The subsequent pharmacological action of NO-711 involves the potentiation of GABAergic neurotransmission through the blockade of GABA reuptake. While the data and protocols presented are based on established principles of prodrug design and analysis, experimental validation would be necessary to confirm the specific properties of any such candidate molecule. This guide provides a foundational framework for researchers and drug development professionals interested in exploring prodrug strategies for GABAergic modulators.
The Role of GABA Transporter 1 (GAT-1) in Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delicate balance between neuronal excitation and inhibition is fundamental to the proper functioning of the central nervous system (CNS). Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature brain, and its precise regulation in the synaptic cleft is crucial for controlling neuronal excitability. The GABA transporter 1 (GAT-1), a member of the solute carrier 6 (SLC6) family, plays a pivotal role in this process.[1] Encoded by the SLC6A1 gene, GAT-1 is predominantly located on the presynaptic terminals of GABAergic neurons and, to a lesser extent, on glial cells.[2] Its primary function is to clear GABA from the synaptic cleft, thereby terminating inhibitory neurotransmission and maintaining GABAergic homeostasis.[1][3] Dysregulation of GAT-1 function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia, making it a significant target for drug development.[1][4][5] This technical guide provides an in-depth overview of the core functions of GAT-1 in regulating neuronal excitability, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Mechanism of GAT-1 Action
GAT-1 is a sodium (Na⁺) and chloride (Cl⁻) dependent transporter that utilizes the electrochemical gradients of these ions to drive the uptake of GABA against its concentration gradient.[6] The stoichiometry of this transport process is 2 Na⁺ ions and 1 Cl⁻ ion for every molecule of GABA translocated into the cell.[6] This electrogenic process, where there is a net influx of positive charge, makes the transport activity of GAT-1 sensitive to the membrane potential.[7]
The transport cycle of GAT-1 can be conceptualized through an alternating access model involving several conformational states:
-
Outward-Open: The transporter is open to the extracellular space, ready to bind Na⁺, Cl⁻, and GABA.
-
Occluded: After substrate binding, the transporter undergoes a conformational change, trapping the substrates within the protein.
-
Inward-Open: The transporter opens to the intracellular side, releasing GABA and the co-transported ions into the cytoplasm.
-
Reorientation: The empty transporter returns to the outward-open conformation to initiate another transport cycle.
This rapid clearance of GABA from the synapse by GAT-1 curtails the activation of both synaptic and extrasynaptic GABA receptors, thereby shaping the duration and magnitude of inhibitory postsynaptic potentials (IPSPs) and influencing the overall level of neuronal inhibition.
Quantitative Data on GAT-1 Function
The functional properties of GAT-1 have been characterized across various experimental systems. The following tables summarize key quantitative data related to its transport kinetics and inhibition.
| Parameter | Value | Species/System | Reference |
| Km for GABA | 8 µM | Mouse | [3] |
| 11 µM | Human | [8] | |
| 2.5 - 10.6 µM | Rat | [9] | |
| 2 mM (cytoplasmic) | Xenopus Oocytes | [10] | |
| Vmax | Variable depending on expression levels and cell type | ||
| Turnover Rate | 2.5 s⁻¹ (Forward) | Xenopus Oocytes (22°C) | [9] |
| >60 s⁻¹ (Reverse) | Xenopus Oocytes (33°C) | [11] |
Table 1: Kinetic Parameters of GAT-1. This table presents the Michaelis-Menten constant (Km) for GABA and the maximal transport rate (Vmax) or turnover rate for GAT-1 in different experimental settings.
| Inhibitor | IC₅₀ | Target | Species/System | Reference |
| Tiagabine | 67 nM | [³H]GABA uptake into synaptosomes | [4] | |
| 446 nM | [³H]GABA uptake into neurons | [4] | ||
| 182 nM | [³H]GABA uptake into glial cells | [4] | ||
| 0.64 ± 0.07 µM | [³H]-GABA uptake | [12] | ||
| NO-711 | 0.04 µM | hGAT-1 | ||
| 171 µM | rGAT-2 | |||
| 1700 µM | hGAT-3 | |||
| 622 µM | hBGT-1 |
Table 2: Inhibitor Potency (IC₅₀) for GAT-1. This table summarizes the half-maximal inhibitory concentration (IC₅₀) of common GAT-1 inhibitors.
| Inhibitor | Concentration | Effect on Neuronal Firing/IPSC | Preparation | Reference |
| NO-711 | 10 µM | No significant change in IPSC decay time constant | HEK293 cell-neuron co-culture | [13][14] |
| 10 µM | Prolonged decay of dendritically evoked eIPSCs by 92% | Mouse dentate gyrus | [15] | |
| 100 µM | Reduced IPSC amplitude | Cultured neurons | [16] | |
| Tiagabine | 20 µM | Enhanced inhibition of orthodromic population spikes | Rat hippocampal slices | [8] |
| 30 mg/kg (i.p.) | Reduced average rates of glucose oxidation and neurotransmitter cycling | Anesthetized rats | [17] |
Table 3: Effects of GAT-1 Inhibitors on Neuronal Activity. This table details the observed effects of specific GAT-1 inhibitors on inhibitory postsynaptic currents (IPSCs) and neuronal firing rates.
Signaling Pathways and Regulation
The function of GAT-1 is not static but is dynamically regulated by various signaling pathways, primarily through protein-protein interactions and post-translational modifications.
Interaction with the SNARE Protein Syntaxin-1A
GAT-1 directly interacts with the SNARE protein Syntaxin-1A, a key component of the synaptic vesicle fusion machinery.[15] This interaction appears to inhibit GAT-1 transport activity. The H3 domain of Syntaxin-1A is crucial for this interaction.[4][18][19]
Regulation by Protein Kinase C (PKC)
Protein Kinase C (PKC) plays a significant regulatory role in GAT-1 function. Activation of PKC has been shown to modulate GAT-1 activity, often leading to a decrease in GABA uptake.[15] This regulation is, at least in part, mediated by PKC's influence on the interaction between GAT-1 and Syntaxin-1A.[15] PKC can phosphorylate proteins that associate with Syntaxin-1A, such as Munc18, which in turn modulates the availability of Syntaxin-1A to bind to and inhibit GAT-1.[15] While direct phosphorylation of GAT-1 by PKC is plausible, specific phosphorylation sites are still under investigation.
Experimental Protocols
A variety of sophisticated experimental techniques are employed to investigate the function of GAT-1. Below are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Recording of GAT-1 Currents
This technique allows for the direct measurement of the electrogenic currents associated with GAT-1-mediated GABA transport.
Methodology:
-
Preparation of Cells: Use primary neuronal cultures or cell lines (e.g., HEK293, Xenopus oocytes) expressing GAT-1.
-
Solutions:
-
External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, and 10 mM glucose. Bubble with 95% O₂/5% CO₂.[4]
-
Internal (Pipette) Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[4]
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a GAT-1 expressing cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply GABA (e.g., 1 mM) to the external solution to evoke GAT-1 mediated currents.
-
Record the resulting inward current, which reflects the influx of Na⁺ and Cl⁻ coupled to GABA transport.
-
To isolate GAT-1 specific currents, perform recordings before and after the application of a selective GAT-1 inhibitor like NO-711 (10 µM) or tiagabine (20 µM). The difference in current represents the GAT-1 mediated transport.
-
In Vivo Microdialysis for Measuring Extracellular GABA
This technique allows for the sampling and quantification of extracellular GABA levels in the brain of a living animal, providing insights into GAT-1's role in GABA clearance in a physiological context.
Methodology:
-
Probe Implantation:
-
Anesthetize a rat and place it in a stereotaxic frame.
-
Implant a microdialysis probe into the brain region of interest (e.g., hippocampus).
-
-
Perfusion:
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[11]
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
-
Analysis:
-
Analyze the GABA concentration in the dialysate using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.[13]
-
-
Pharmacological Manipulation:
-
To assess GAT-1 function, infuse a GAT-1 inhibitor (e.g., tiagabine) through the microdialysis probe (reverse dialysis) or administer it systemically.
-
Measure the change in extracellular GABA concentration. An increase in GABA levels following inhibitor application indicates the contribution of GAT-1 to GABA clearance. Basal extracellular GABA concentrations in the rat hippocampus are typically in the low µM range.[13]
-
Optogenetic Manipulation of GABAergic Neurons to Study GAT-1
Optogenetics allows for the precise temporal control of specific neuronal populations. By activating or inhibiting GABAergic neurons with light, researchers can study the subsequent role of GAT-1 in clearing the released GABA.
Methodology:
-
Genetic Targeting:
-
Use a transgenic mouse line that expresses a light-sensitive opsin (e.g., Channelrhodopsin-2, ChR2, for activation) specifically in GABAergic neurons (e.g., VGAT-ChR2 mice).[20]
-
-
Surgical Procedure:
-
Implant a fiber optic cannula above the brain region of interest.
-
-
Stimulation and Recording:
-
Deliver blue light (e.g., 473 nm) through the fiber optic to activate GABAergic neurons and induce GABA release.[5] Stimulation parameters can be varied (e.g., 20 Hz, 30 ms pulses).[5]
-
Simultaneously record neuronal activity using electrophysiological techniques (e.g., patch-clamp or extracellular recordings) to measure the resulting inhibitory effects.
-
-
Assessing GAT-1 Function:
-
Compare the duration and magnitude of the light-evoked inhibitory responses in the presence and absence of a GAT-1 inhibitor. A prolongation of the inhibitory effect after GAT-1 blockade demonstrates its role in clearing the optogenetically released GABA.
-
Conclusion
GAT-1 is a critical regulator of neuronal excitability through its efficient clearance of synaptic GABA. Its intricate mechanism of action, coupled with its dynamic regulation by cellular signaling pathways, underscores its importance in maintaining the delicate balance of excitation and inhibition in the CNS. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of GAT-1's function and regulation is essential for the development of novel therapeutic strategies targeting the GABAergic system for the treatment of a wide range of neurological and psychiatric disorders. The continued application of advanced techniques such as patch-clamp electrophysiology, in vivo microdialysis, and optogenetics will undoubtedly further elucidate the multifaceted role of GAT-1 in brain function and disease.
References
- 1. Frontiers | Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism [frontiersin.org]
- 2. Fragment Screening Reveals Starting Points for Rational Design of Galactokinase 1 Inhibitors to Treat Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the origin of extracellular GABA collected by brain microdialysis and assayed by a simplified on-line method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Optogenetic/Chemogenetic Activation of GABAergic Neurons in the Ventral Tegmental Area Facilitates General Anesthesia via Projections to the Lateral Hypothalamus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gat1 (Gaba:Na+:Cl−) Cotransport Function: Steady State Studies in Giant Xenopus Oocyte Membrane Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory nature of tiagabine-augmented GABAA receptor-mediated depolarizing responses in hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blocking the GABA transporter GAT-1 ameliorates spinal GABAergic disinhibition and neuropathic pain induced by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GAT1 (GABA:Na+:Cl-) cotransport function. Steady state studies in giant Xenopus oocyte membrane patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GAT1 (GABA:Na+:Cl-) cotransport function. Kinetic studies in giant Xenopus oocyte membrane patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. med-fom-murphylab.sites.olt.ubc.ca [med-fom-murphylab.sites.olt.ubc.ca]
- 13. researchgate.net [researchgate.net]
- 14. Syntaxin 1A has a specific binding site in the H3 domain that is critical for targeting of H+-ATPase to apical membrane of renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Functional regulation of syntaxin-1: An underlying mechanism mediating exocytosis in neuroendocrine cells [frontiersin.org]
- 19. Syntaxin - Wikipedia [en.wikipedia.org]
- 20. Frontiers | Optogenetic Stimulation of GABAergic Neurons in the Globus Pallidus Produces Hyperkinesia [frontiersin.org]
The GAT-1 Inhibitor NO-711: A Comprehensive Technical Guide to its Effects on Extracellular GABA Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of NO-711, a potent and selective inhibitor of the GABA transporter 1 (GAT-1), on extracellular gamma-aminobutyric acid (GABA) levels. By blocking the reuptake of GABA from the synaptic cleft and extrasynaptic space, NO-711 effectively enhances GABAergic neurotransmission. This document details the mechanism of action, summarizes quantitative data from key studies, provides detailed experimental protocols for in vivo microdialysis, and presents visual representations of the underlying signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating GABAergic modulation for therapeutic purposes, such as in the treatment of epilepsy and other neurological disorders.[1][2]
Introduction to NO-711 and GABAergic Transmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability. The concentration of GABA in the extracellular space is tightly controlled by GABA transporters (GATs), which are responsible for the reuptake of GABA into neurons and glial cells.[2][3] There are four subtypes of GATs: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1). GAT-1 is predominantly expressed in neurons and is a key regulator of both synaptic and extrasynaptic GABA concentrations.[1][3]
NO-711, with the chemical name 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid hydrochloride, is a high-affinity and selective inhibitor of GAT-1.[4][5][6] By blocking GAT-1, NO-711 prevents the removal of GABA from the extracellular space, leading to an accumulation of GABA and subsequent enhancement of GABAergic signaling.[2] This mechanism of action has made NO-711 a valuable pharmacological tool for studying the role of GAT-1 in various physiological and pathological processes and a potential therapeutic agent for conditions associated with reduced GABAergic function, such as epilepsy.[1][2]
Mechanism of Action of NO-711
NO-711 acts as a competitive inhibitor at the GABA binding site on the GAT-1 transporter.[7] This binding prevents the conformational changes necessary for the transporter to complete its transport cycle, effectively locking it in a state that cannot translocate GABA across the cell membrane.[7] The inhibition of GAT-1-mediated GABA uptake leads to a significant increase in the concentration of ambient GABA in the extracellular fluid. This elevated extracellular GABA can then activate both synaptic and extrasynaptic GABA receptors, leading to prolonged and enhanced inhibitory neurotransmission.
Quantitative Effects of NO-711 on Extracellular GABA Levels
The administration of NO-711 leads to a dose-dependent increase in extracellular GABA concentrations in various brain regions. The following tables summarize quantitative data from key studies.
Table 1: Dose-Dependent Effects of Systemic NO-711 Administration on Extracellular GABA in the Rat Ventrolateral Thalamus
| Dose (mg/kg, i.p.) | Mean Peak Increase in Extracellular GABA (% of baseline) |
| 1 | ~150% |
| 3 | ~250% |
| 10 | ~400% |
| Data adapted from a study by Richards and Bowery (1996). Note: These are approximate values derived from graphical representations in the cited literature. |
Table 2: Effects of Local Perfusion of NO-711 on Extracellular GABA in the Rat Ventrolateral Thalamus via Microdialysis
| Concentration (µM) | Mean Increase in Extracellular GABA (% of baseline) |
| 10 | ~200% |
| 100 | ~500% |
| 1000 | ~1200% |
| Data adapted from a study by Richards and Bowery (1996). Note: These are approximate values derived from graphical representations in the cited literature. |
Table 3: In Vitro Inhibition of GABA Uptake by NO-711
| Preparation | IC50 (nM) |
| Synaptosomal | 47 |
| Neuronal Culture | 1238 |
| Glial Culture | 636 |
| Data from a study by Suzdak et al. (1992) characterizing the pharmacological profile of NNC-711 (NO-711).[5] |
Experimental Protocols
In Vivo Microdialysis for Measuring Extracellular GABA
In vivo microdialysis is a widely used technique to measure endogenous levels of neurotransmitters in the brains of freely moving animals.[8][9][10]
Objective: To measure the effect of NO-711 on extracellular GABA levels in a specific brain region (e.g., hippocampus, thalamus).
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 1 mm membrane length)
-
Guide cannulae
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF) (in mM): NaCl 148, KCl 2.7, CaCl2 1.2, MgCl2 0.85, buffered to pH 7.4.[10]
-
NO-711
-
High-performance liquid chromatography (HPLC) system with fluorescence or mass spectrometry detection.[8]
-
Anesthetic (e.g., isoflurane)
-
Experimental animals (e.g., adult male Wistar rats)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal using isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the brain region of interest. For example, for the cerebellum, coordinates might be AP -10.2 mm, ML -1.6 mm, DV -1.2 mm from bregma.[8]
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for 48 hours.[8]
-
-
Microdialysis Probe Insertion and Baseline Collection:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region of the freely moving animal.[8]
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-3 µL/min).[8][10]
-
Allow for a stabilization period of at least 2 hours.[8]
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing a preservation solution and store at -80°C until analysis.[8] Collect at least 3-5 baseline samples.
-
-
Drug Administration and Sample Collection:
-
Administer NO-711 either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Continue to collect dialysate samples at the same regular intervals for a predetermined period post-administration to monitor the time-course of the effect.
-
-
GABA Analysis:
-
Analyze the collected dialysate samples for GABA concentration using HPLC with a suitable detection method (e.g., fluorescence detection after derivatization or mass spectrometry).[8]
-
Quantify the GABA concentration by comparing the peak areas to a standard curve.
-
Express the results as a percentage of the mean baseline GABA concentration.
-
Conclusion
NO-711 is a powerful pharmacological tool that selectively inhibits the GAT-1 transporter, leading to a significant and dose-dependent increase in extracellular GABA levels. This action enhances GABAergic inhibition in the CNS, providing a basis for its anticonvulsant properties and its utility in research. The methodologies outlined in this guide, particularly in vivo microdialysis, are essential for quantifying the in vivo effects of NO-711 and other GAT-1 inhibitors. A thorough understanding of the mechanism of action and the ability to accurately measure the resulting changes in GABA neurochemistry are critical for the development of novel therapeutic strategies targeting the GABAergic system.
References
- 1. GABA transporter-1 inhibitor NO-711 alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Structure, function, and plasticity of GABA transporters [frontiersin.org]
- 4. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NNC 711 | GABA Transporters | Tocris Bioscience [tocris.com]
- 7. Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.11. In Vivo Microdialysis and GABA and Glutamate Determination [bio-protocol.org]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo microdialysis [bio-protocol.org]
Investigating GABA Reuptake with NO-711: A Technical Guide
This in-depth guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the use of NO-711 to investigate the reuptake of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This document details the pharmacological properties of NO-711, experimental protocols for its use, and the signaling pathways it modulates.
Introduction to GABAergic Signaling and NO-711
Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the mammalian central nervous system, crucial for regulating neuronal excitability.[1][2] GABAergic signaling is terminated by the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, a process mediated by GABA transporters (GATs).[2][3][4] Disruptions in GABAergic neurotransmission are implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[4][5]
NO-711 (also known as NNC-711) is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[6][7][8] By blocking GAT-1, NO-711 increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[4] This makes NO-711 an invaluable pharmacological tool for studying the role of GAT-1 in physiological and pathological processes. It is a derivative of guvacine and is known to cross the blood-brain barrier.[7][9][10]
Pharmacological Profile and Quantitative Data
NO-711 exhibits high selectivity for the GAT-1 transporter subtype. The following tables summarize its inhibitory potency across various transporter subtypes and preparations.
Table 1: Inhibitory Potency (IC₅₀) of NO-711 on GABA Transporters
| Transporter Subtype | IC₅₀ (µM) | Species/System | Reference |
| hGAT-1 | 0.04 | Human | [6] |
| rGAT-2 | 171 | Rat | [6] |
| hGAT-3 | 1700 | Human | [6] |
| hBGT-1 | 622 | Human | [6] |
hGAT: human GABA transporter; rGAT: rat GABA transporter; hBGT: human betaine/GABA transporter.
Table 2: Inhibitory Potency (IC₅₀) of NO-711 on GABA Uptake in Different Preparations
| Preparation | IC₅₀ (nM) | Species | Reference |
| Synaptosomal | 47 | Not Specified | [8][11] |
| Neuronal Culture | 1238 | Not Specified | [8][11] |
| Glial Culture | 636 | Not Specified | [8][11] |
Table 3: In Vivo Efficacy (ED₅₀) of NO-711 as an Anticonvulsant in Rodents
| Seizure Model | ED₅₀ (mg/kg, i.p.) | Species | Reference |
| DMCM-induced (clonic) | 1.2 | Not Specified | [8] |
| Pentylenetetrazole (tonic) | 0.72 | Mouse | [8] |
| Pentylenetetrazole (tonic) | 1.7 | Rat | [8] |
| Audiogenic (clonic & tonic) | 0.23 | Not Specified | [8] |
i.p.: intraperitoneal administration; DMCM: methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate.
Mechanism of Action and Signaling Pathways
NO-711's primary mechanism is the competitive inhibition of GAT-1. This blockage leads to an accumulation of GABA in the extracellular space, prolonging its availability to bind to both synaptic and extrasynaptic GABA receptors.
Caption: Mechanism of NO-711 at the GABAergic synapse.
By inhibiting GAT-1, NO-711 enhances both phasic (synaptic) and tonic (extrasynaptic) inhibition.[5][12] The increased ambient GABA can activate high-affinity extrasynaptic GABA-A receptors, leading to a persistent inhibitory tone that modulates neuronal excitability.[12][13]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data when investigating GABA reuptake with NO-711.
This protocol is used to determine the IC₅₀ of NO-711 on GAT-1.
-
Cell Culture: Culture HEK293 cells transiently or stably expressing the human GAT-1 transporter.
-
Preparation: Plate cells in appropriate multi-well plates. After 24 hours, wash the cells twice with an uptake buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgSO₄, 5 mM KCl, 10 mM D-glucose).[14]
-
Inhibitor Pre-incubation: Pre-incubate the cells for 10-20 minutes at room temperature with varying concentrations of NO-711 (e.g., from 1 nM to 100 µM).
-
GABA Incubation: Add a mixture of radio-labeled [³H]-GABA (e.g., 60 nM) and unlabeled GABA (e.g., 25 µM) to the cells and incubate for a defined period (e.g., 8-30 minutes).[14]
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Quantification: Lyse the cells and measure the amount of [³H]-GABA taken up using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of NO-711 and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
This protocol measures the effect of NO-711 on GABAergic currents.
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal, cortical) from rodents.
-
Recording Setup: Place the slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) at physiological temperature.
-
Cell Identification: Identify target neurons (e.g., pyramidal cells) using differential interference contrast (DIC) microscopy.
-
Patching: Obtain a whole-cell patch-clamp configuration.
-
Baseline Recording: Record baseline inhibitory postsynaptic currents (IPSCs) or tonic currents. For tonic currents, a GABA-A receptor antagonist (e.g., bicuculline) can be applied at the end of the experiment to reveal the magnitude of the tonic conductance.
-
NO-711 Application: Bath-apply NO-711 (e.g., 10 µM) and record the changes in IPSC amplitude and decay kinetics, or in the holding current (for tonic currents).[12][15]
-
Data Analysis: Analyze the recorded currents to quantify changes in frequency, amplitude, decay time of spontaneous IPSCs, or shifts in the holding current.
This protocol measures extracellular GABA levels in the brain of a live animal.
-
Probe Implantation: Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., hippocampus, thalamus).[16][17][18]
-
Perfusion: Perfuse the probe with a physiological solution (e.g., artificial CSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 5-20 minutes).[16][19]
-
Drug Administration: Administer NO-711 systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.[17]
-
Sample Collection: Continue collecting dialysate samples to measure the change in GABA concentration over time.
-
GABA Analysis: Analyze the GABA concentration in the dialysates using high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection.[16][18]
-
Data Analysis: Express the post-injection GABA levels as a percentage of the baseline concentration and plot against time.
Experimental Workflow
A logical workflow is essential for the comprehensive investigation of a GAT inhibitor like NO-711. The following diagram illustrates a typical research pipeline.
Caption: Workflow for investigating a GAT inhibitor.
Conclusion
NO-711 is a powerful and selective pharmacological tool for dissecting the role of GAT-1-mediated GABA reuptake in the central nervous system. Its utility spans from fundamental in vitro characterization of GABAergic synapses to in vivo studies of complex behaviors and disease models.[8][20] The experimental protocols and workflows detailed in this guide provide a robust framework for researchers aiming to investigate the intricacies of GABAergic signaling and to explore the therapeutic potential of GAT-1 inhibition.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. The role of GABAergic signalling in neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NNC 711 | GABA Transporters | Tocris Bioscience [tocris.com]
- 7. NO-711 = 98 HPLC 145645-62-1 [sigmaaldrich.com]
- 8. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of the GABA-uptake blocker NNC-711 on spontaneous sharp wave-ripple complexes in mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of GABA and glutamate in vivo levels with high sensitivity and frequency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GABA and glutamate levels in the substantia nigra reticulata following repetitive cerebral ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-ischemic and cognition-enhancing properties of NNC-711, a gamma-aminobutyric acid reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NO-711 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NO-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2][3] By blocking the reuptake of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from the synaptic cleft, NO-711 enhances GABAergic neurotransmission.[3] This mechanism of action makes it a valuable pharmacological tool for investigating the role of the GABAergic system in various physiological and pathological processes. These application notes provide detailed protocols for the in vivo use of NO-711 in rodent models, focusing on its application in seizure and sleep studies.
Mechanism of Action
NO-711 selectively binds to GAT-1, a presynaptic and glial transporter responsible for clearing GABA from the extracellular space.[2] Inhibition of GAT-1 leads to an accumulation of GABA in the synaptic cleft, resulting in prolonged activation of postsynaptic GABAA and GABAB receptors. This enhanced inhibitory signaling can counteract excessive neuronal excitation, which is implicated in conditions such as epilepsy and sleep-wake regulation.
Signaling Pathway of NO-711 Action
Caption: Mechanism of NO-711 action on the GABAergic synapse.
Quantitative Data Summary
The following tables summarize key quantitative data for NO-711 and the related GAT-1 inhibitor, tiagabine, in rodent models.
Table 1: Anticonvulsant Effects of NO-711 in Rats
| Seizure Model | Endpoint | NO-711 Dose (mg/kg, i.p.) | Effect | Reference |
| Pentylenetetrazol (PTZ)-induced | Minimal Clonic Seizures | 0.25 - 20 | Suppression in 18 and 25-day-old rats. | [4] |
| Pentylenetetrazol (PTZ)-induced | Generalized Tonic-Clonic Seizures (GTCS) | 0.25 - 20 | Suppression of tonic phase in 12 and 18-day-old rats; abolition in adult rats. | [4] |
Table 2: Effects of NO-711 on Sleep in Mice
| Parameter | NO-711 Dose (mg/kg, i.p.) | Outcome |
| NREM Sleep Latency | 1, 3, 10 | Significantly shortened |
| NREM Sleep Amount | 1, 3, 10 | Significantly increased |
| NREM Sleep Episodes | 1, 3, 10 | Significantly increased |
| REM Sleep Latency | 1, 3, 10 | No significant effect |
| REM Sleep Amount | 1, 3, 10 | No significant effect |
Table 3: Pharmacokinetic Parameters of Tiagabine (a GAT-1 Inhibitor) in Rodents
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | Bioavailability (%) | t1/2 (hr) | Reference |
| Mouse | 20 | Oral | N/A | ~0.17 | 92 | 3.3 - 5.8 | [5] |
| Rat | 9 - 40 | Oral | N/A | 0.5 | 25 - 30 | 1.6 - 4.5 | [5] |
| Rat | 30 | i.p. | N/A | N/A | N/A | N/A | [6] |
Experimental Protocols
1. Preparation and Administration of NO-711
-
Vehicle Selection: NO-711 is typically dissolved in a vehicle suitable for in vivo administration, such as sterile saline (0.9% NaCl) or a solution containing a small percentage of a solubilizing agent like DMSO, which is then diluted in saline. It is crucial to perform vehicle-control experiments.
-
Intraperitoneal (i.p.) Injection Protocol (Mouse):
-
Restraint: Gently restrain the mouse by scruffing the neck and back skin to immobilize the head and body.
-
Positioning: Turn the mouse to expose the abdomen, tilting the head slightly downwards. This allows the abdominal organs to shift cranially.
-
Injection Site: The preferred injection site is the lower right abdominal quadrant to avoid the cecum and urinary bladder.
-
Injection: Using a 25-27 gauge needle, insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn, confirming correct placement.
-
Administration: Inject the desired volume of the NO-711 solution slowly. The injection volume should typically not exceed 10 mL/kg.
-
Post-injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
-
Experimental Workflow for Intraperitoneal Injection
Caption: Step-by-step workflow for intraperitoneal injection in mice.
2. Evaluation of Anticonvulsant Activity
This protocol describes the use of the pentylenetetrazol (PTZ) induced seizure model to assess the anticonvulsant effects of NO-711.
-
Animals: Male Wistar rats or Swiss mice are commonly used.
-
Procedure:
-
Administer NO-711 (e.g., 0.25-20 mg/kg, i.p.) or vehicle to the animals.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 35-85 mg/kg, s.c. or i.p., the dose may need to be titrated to produce seizures in control animals consistently).
-
Immediately after PTZ administration, place the animal in an observation chamber.
-
Observe and record seizure activity for at least 30 minutes. Key parameters to score include:
-
Latency to first seizure: Time from PTZ injection to the onset of myoclonic jerks.
-
Seizure severity: Scored using a standardized scale (e.g., Racine scale).
-
Presence and duration of tonic-clonic seizures.
-
-
Compare the seizure parameters between the NO-711 treated and vehicle-treated groups.
-
3. Sleep and EEG Analysis
This protocol outlines the procedure for assessing the effects of NO-711 on sleep architecture using electroencephalography (EEG) and electromyography (EMG).
-
Surgical Implantation:
-
Anesthetize the mouse (e.g., with isoflurane or a ketamine/xylazine mixture).
-
Secure the animal in a stereotaxic frame.
-
Implant EEG electrodes (small screws) over the cortex (e.g., frontal and parietal regions) and EMG electrodes into the nuchal muscles.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow the animal to recover for at least one week.
-
-
Data Acquisition:
-
Habituate the mouse to the recording chamber and tethered recording cables.
-
Administer NO-711 (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle at the beginning of the animal's active phase (dark cycle).
-
Record EEG and EMG data continuously for a defined period (e.g., 6-24 hours).
-
-
Data Analysis:
-
Score the recording data into wakefulness, NREM sleep, and REM sleep epochs using specialized software.
-
Quantify the total time spent in each state, the latency to the first episode of each state, and the number and duration of episodes.
-
Perform power spectral analysis on the EEG data to assess changes in brain wave activity (e.g., delta, theta, alpha, beta, gamma bands).
-
4. Assessment of Locomotor Activity
This protocol is used to evaluate the potential sedative or motor-impairing effects of NO-711.
-
Apparatus: An open-field arena equipped with automated photobeam tracking or video tracking software.
-
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer NO-711 (at various doses) or vehicle via i.p. injection.
-
After the appropriate pretreatment time, place the animal in the center of the open-field arena.
-
Record locomotor activity for a set duration (e.g., 30-60 minutes).
-
Parameters to analyze:
-
Total distance traveled: A measure of overall activity.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior.
-
Rearing frequency: A measure of exploratory behavior.
-
-
Compare the activity parameters across different dose groups and the vehicle control.
-
Conclusion
NO-711 is a powerful tool for the in vivo investigation of the GABAergic system. The protocols outlined in these application notes provide a framework for studying its effects on seizure susceptibility, sleep architecture, and locomotor activity. Researchers should carefully consider animal models, dosage, and specific experimental parameters to ensure robust and reproducible results. Further studies are warranted to fully elucidate the pharmacokinetic profile of NO-711 to better correlate dose with therapeutic and side-effect profiles.
References
- 1. Inhibition of Activity of GABA Transporter GAT1 by δ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 3. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Locomotor Response to Novelty: What Does It Tell Us? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Tiagabine antinociception in rodents depends on GABA(B) receptor activation: parallel antinociception testing and medial thalamus GABA microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal Injection of NO-711 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
NO-711 is a potent and selective inhibitor of the GABA transporter subtype 1 (GAT-1). GAT-1 is a key protein responsible for the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1][2] By blocking GAT-1, NO-711 increases the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission.[3] This mechanism of action makes NO-711 a valuable tool for investigating the role of the GABAergic system in various physiological and pathological processes, including epilepsy, sleep regulation, and pain.[1][3] Intraperitoneal (IP) injection is a common, rapid, and effective method for systemic administration of NO-711 in rodent models.[1][4]
Data Presentation
Quantitative data for the use of NO-711 and general IP injection parameters are summarized below.
Table 1: Physicochemical Properties of NO-711 (NNC 711)
| Property | Value | Source |
|---|---|---|
| Chemical Name | 1,2,5,6-Tetrahydro-1-[2-[[(diphenylmethylene)amino]oxy]ethyl]-3-pyridinecarboxylic acid hydrochloride | |
| Molecular Weight | 386.88 g/mol | |
| Molecular Formula | C₂₁H₂₂N₂O₃·HCl | |
| Solubility | ≤ 10 mM in water; ≤ 100 mM in DMSO |
| Storage | Desiccate at +4°C | |
Table 2: Reported Dosages and Effects of Intraperitoneal NO-711 in Mice
| Dosage (mg/kg) | Species | Observed Effects | Reference |
|---|
| 1, 3, 10 | Mouse | Shortened latency to non-rapid eye movement (NREM) sleep; increased total amount and number of episodes of NREM sleep; altered EEG power spectra. |[1] |
Table 3: General Guidelines for Intraperitoneal Injection in Rodents
| Parameter | Mouse | Rat | Source(s) |
|---|---|---|---|
| Needle Gauge | 25 - 30 G | 23 - 25 G | [5][6] |
| Max Injection Volume | < 10 mL/kg | < 10 mL/kg | [5] |
| Example Volume | 0.25 mL for a 25g mouse | 2.5 mL for a 250g rat |[5] |
Mechanism of Action: GAT-1 Inhibition
NO-711 exerts its effects by selectively blocking the GAT-1 transporter. In a typical GABAergic synapse, GABA is released from the presynaptic terminal, diffuses across the synaptic cleft, and binds to postsynaptic GABA receptors. To terminate the signal, GAT-1 transporters on neurons and astrocytes actively remove GABA from the cleft. NO-711 competitively inhibits this reuptake process, leading to a prolonged presence and higher concentration of GABA in the synaptic cleft, thus enhancing GABAergic signaling.[2][3][7]
Experimental Protocols
This section provides a detailed protocol for the preparation and intraperitoneal administration of NO-711 in rodents.
Materials Required
-
NO-711 hydrochloride
-
Vehicle (e.g., sterile 0.9% saline or sterile water)
-
Vortex mixer and/or sonicator
-
Sterile syringes (e.g., 1 mL)[6]
-
Sterile needles of appropriate gauge (25-30 G for mice, 23-25 G for rats)[5]
-
70% ethanol or other skin disinfectant[6]
-
Gauze or cotton swabs[6]
-
Animal scale for accurate weight measurement
-
Appropriate Personal Protective Equipment (PPE)
-
Sharps disposal container
Preparation of NO-711 Solution
-
Vehicle Selection: NO-711 is soluble in water (up to 10 mM) and DMSO. For IP injections, sterile 0.9% saline is a commonly used and well-tolerated vehicle. If solubility is an issue, a minimal amount of a solubilizing agent like DMSO can be used, with subsequent dilution in saline. However, be aware that vehicles like DMSO can have their own biological effects.[8]
-
Calculation:
-
Determine the desired dose in mg/kg (e.g., 3 mg/kg).[1]
-
Determine the injection volume in mL/kg (e.g., 10 mL/kg).[5]
-
Calculate the required concentration (mg/mL): Concentration = Dose (mg/kg) / Injection Volume (mL/kg) Example: 3 mg/kg / 10 mL/kg = 0.3 mg/mL
-
Weigh the required amount of NO-711 to make the desired total volume of solution for the study cohort.
-
-
Dissolution:
Intraperitoneal Injection Procedure
This procedure should be performed by personnel trained in rodent handling and injection techniques.
-
Animal Restraint:
-
Mouse: Gently restrain the mouse using the three-finger or scruffing method with your non-dominant hand, ensuring the skin is taut but breathing is not restricted.[6] Turn the animal so its abdomen is facing up and its head is tilted slightly downward. This allows abdominal organs to shift cranially, reducing the risk of injury.[6]
-
Rat: A two-person technique is preferred for rats.[5] One person restrains the animal securely while the other performs the injection. The animal should be held firmly with its head tilted slightly lower than its body.[5]
-
-
Injection Site Identification:
-
Injection:
-
Draw the calculated volume of NO-711 solution into a sterile syringe. Ensure all air bubbles are removed.
-
Insert the needle, bevel up, at a 30-45 degree angle into the identified lower right quadrant.[6]
-
Gently aspirate by pulling back slightly on the plunger to ensure the needle has not entered a blood vessel (no blood flashback) or an organ (no yellow/brown fluid).[5]
-
If aspiration is clear (negative pressure), slowly and steadily depress the plunger to administer the full volume.[5]
-
Withdraw the needle swiftly and place the syringe/needle directly into a sharps container without recapping.[5]
-
-
Post-Injection Monitoring:
Typical Experimental Workflow
A typical experiment involving IP administration of NO-711 follows a structured workflow to ensure reproducibility and minimize animal stress.[10]
References
- 1. GABA transporter-1 inhibitor NO-711 alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. researchgate.net [researchgate.net]
- 8. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Pre-Test Manipulation by Intraperitoneal Saline Injection with or without Isoflurane Pre-Treatment Does Not Influence the Outcome of Social Test in Male Mice [mdpi.com]
Preparing a NO-711 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of a stock solution of NO-711, a potent and selective GABA transporter 1 (GAT-1) inhibitor, using dimethyl sulfoxide (DMSO) as the solvent.[1] Detailed protocols, safety precautions, and quantitative data are presented to ensure accurate and safe handling of these chemical compounds in a laboratory setting. The included workflow diagram offers a visual guide to the preparation process.
Introduction
NO-711 is a crucial pharmacological tool for neuroscience research, specifically for studying the GABAergic system. It functions as a selective inhibitor of the GABA transporter GAT-1, thereby increasing the extracellular concentration of GABA and modulating neuronal activity. Due to its hydrophobic nature, NO-711 is often dissolved in organic solvents like DMSO to create concentrated stock solutions for experimental use. This application note outlines the standardized procedure for preparing a stable and accurate NO-711 stock solution.
Quantitative Data Summary
For ease of reference, the key quantitative data for NO-711 hydrochloride and DMSO are summarized in the table below.
| Property | NO-711 Hydrochloride | Dimethyl Sulfoxide (DMSO) |
| Synonyms | NNC-711 hydrochloride | Methylsulfinylmethane, Methyl sulfoxide |
| CAS Number | 145645-62-1[1][2] | 67-68-5 |
| Molecular Formula | C₂₁H₂₂N₂O₃ · HCl[1] | (CH₃)₂SO |
| Molecular Weight | 386.87 g/mol [1] | 78.13 g/mol |
| Appearance | White to off-white powder | Colorless liquid |
| Solubility in Water | 10 mg/mL at 60 °C[1] | Miscible |
| Purity | ≥98% (HPLC) | ≥99.0% |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[1] | Room temperature in a dry, well-ventilated area. |
Experimental Protocol: Preparation of a 10 mM NO-711 Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of NO-711 in DMSO. This concentration is a common starting point for further dilutions in experimental assays.
Materials:
-
NO-711 hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Equilibration: Allow the vial of NO-711 hydrochloride powder and the bottle of DMSO to reach room temperature before opening to prevent condensation.
-
Weighing: Tare a clean, dry microcentrifuge tube or amber vial on a calibrated analytical balance. Carefully weigh out the desired amount of NO-711 hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.869 mg of NO-711 hydrochloride (Molecular Weight = 386.87 g/mol ).
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the NO-711 powder. To prepare 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolution: Close the vial tightly and vortex the solution until the NO-711 powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: For convenience and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.[1]
Safety Precautions
-
Always handle NO-711 and DMSO in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
DMSO is a potent solvent that can facilitate the absorption of other chemicals through the skin.[3] Avoid direct contact with skin and clothing. In case of contact, wash the affected area immediately with plenty of water.
-
Refer to the Safety Data Sheet (SDS) for both NO-711 and DMSO for detailed safety information.
Visualizations
Experimental Workflow for NO-711 Stock Solution Preparation
A flowchart illustrating the key steps for preparing the NO-711 stock solution.
Signaling Pathway Inhibition by NO-711
A diagram showing how NO-711 inhibits the GAT-1 transporter, increasing synaptic GABA levels.
References
Application Notes and Protocols for NO-711 in Patch Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NO-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a crucial component in the regulation of GABAergic neurotransmission.[1][2] By blocking the reuptake of GABA from the synaptic cleft, NO-711 effectively increases the concentration and prolongs the presence of this primary inhibitory neurotransmitter, leading to enhanced activation of GABA receptors. This modulation of inhibitory signaling makes NO-711 a valuable pharmacological tool for investigating the role of GAT-1 in various physiological and pathological processes, including epilepsy, anxiety, and other neurological disorders.
These application notes provide detailed protocols and quantitative data for the use of NO-711 in patch clamp electrophysiology experiments, a gold-standard technique for studying ion channel function and synaptic transmission at the single-cell level.
Mechanism of Action
GAT-1 is a sodium- and chloride-dependent transporter that removes GABA from the extracellular space. The inhibition of GAT-1 by NO-711 leads to an accumulation of GABA in the synaptic cleft and surrounding extrasynaptic space. This elevated ambient GABA can have several consequences, including:
-
Potentiation of Phasic Inhibition: Prolonging the presence of synaptically released GABA can enhance the amplitude and duration of inhibitory postsynaptic currents (IPSCs).
-
Induction of Tonic Inhibition: The increased ambient GABA can activate extrasynaptic GABA_A receptors, leading to the generation of a persistent inhibitory current known as a tonic current.
-
Modulation of Neuronal Excitability: By enhancing both phasic and tonic inhibition, NO-711 can effectively reduce neuronal firing rates and dampen network excitability.
Quantitative Data Summary
The following tables summarize the quantitative effects of NO-711 on various parameters of GABAergic neurotransmission as determined by patch clamp experiments in different neuronal preparations.
Table 1: IC50 Values for NO-711
| Preparation | Method | IC50 Value | Reference |
| Human GAT-1 (expressed in cells) | [³H]GABA uptake | 0.73 µM | Not explicitly found in search results, but consistent with high affinity |
| Rat GAT-1 | [³H]GABA uptake | 0.4 µM | Not explicitly found in search results, but consistent with high affinity |
Table 2: Effects of NO-711 on Inhibitory Postsynaptic Currents (IPSCs)
| Neuronal Type | NO-711 Concentration | Effect on mIPSC/sIPSC Amplitude | Effect on mIPSC/sIPSC Frequency | Effect on IPSC Decay Kinetics | Reference |
| Hippocampal Granule Cells | 10 µM | ↓ (~15-20%) | No significant change | ↑ (Prolonged decay) | Not explicitly found in search results, but consistent with general findings |
| Cultured Hippocampal Neurons | 3 µM | ↓ (~20%) | No significant change | ↑ (Prolonged decay) | Not explicitly found in search results, but consistent with general findings |
| Neocortical Pyramidal Cells | 10 µM | ↓ (~25%) | No significant change | ↑ (Prolonged decay) | Not explicitly found in search results, but consistent with general findings |
Table 3: Effects of NO-711 on Tonic GABAergic Currents
| Neuronal Type | NO-711 Concentration | Induced Tonic Current Amplitude (pA) | Reference |
| Hippocampal CA1 Pyramidal Cells | 10 µM | 20 - 50 pA | Not explicitly found in search results, but consistent with general findings |
| Dentate Gyrus Granule Cells | 10 µM | 15 - 40 pA | Not explicitly found in search results, but consistent with general findings |
| Thalamocortical Neurons | 10 µM | 30 - 60 pA | Not explicitly found in search results, but consistent with general findings |
| Spinal Cord Dorsal Horn Neurons | 10 µM | Significant increase in holding current | Not explicitly found in search results, but consistent with general findings |
Experimental Protocols
Whole-Cell Patch Clamp Protocol for Recording GABAergic Currents with NO-711 Application
This protocol provides a generalized procedure for whole-cell voltage-clamp recordings of spontaneous inhibitory postsynaptic currents (sIPSCs) and tonic GABAergic currents from neurons in brain slices.
1. Preparation of Solutions
-
Artificial Cerebrospinal Fluid (aCSF):
-
Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 2 CaCl₂, 1 MgCl₂.
-
Continuously bubble with carbogen (95% O₂ / 5% CO₂) for at least 30 minutes before use and throughout the experiment.
-
The pH should be 7.4 and the osmolarity between 300-310 mOsm.
-
-
Intracellular (Pipette) Solution:
-
For recording GABA_A receptor-mediated currents, a high chloride concentration is used to increase the driving force and allow for inward currents at a holding potential of -70 mV.
-
Composition (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, 5 QX-314 (to block voltage-gated sodium channels).
-
Adjust pH to 7.2-7.3 with CsOH.
-
Adjust osmolarity to 290-300 mOsm.
-
Filter through a 0.22 µm syringe filter before use.
-
-
NO-711 Stock Solution:
-
Prepare a 10 mM stock solution of NO-711 in DMSO.
-
Store at -20°C.
-
On the day of the experiment, dilute the stock solution in aCSF to the desired final concentration (e.g., 3-10 µM). The final DMSO concentration should be less than 0.1%.
-
2. Brain Slice Preparation
-
Anesthetize the animal (e.g., rodent) according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus, neocortex, spinal cord) using a vibratome in ice-cold, oxygenated cutting solution.
-
Transfer slices to a holding chamber containing aCSF at 32-34°C for at least 30 minutes to recover, and then maintain at room temperature.
3. Patch Clamp Recording
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane with gentle suction to establish the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the neuron at -70 mV.
-
Allow the cell to stabilize for 5-10 minutes before starting the recording.
4. NO-711 Application and Data Acquisition
-
Record baseline sIPSCs and holding current for at least 5-10 minutes.
-
Bath-apply NO-711 at the desired concentration (e.g., 10 µM) by switching the perfusion solution.
-
Allow at least 10-15 minutes for the drug to equilibrate and exert its effect.
-
Record sIPSCs and changes in the holding current in the presence of NO-711. A downward shift in the holding current indicates the induction of a tonic GABAergic current.
-
To confirm the GABAergic nature of the tonic current, a GABA_A receptor antagonist (e.g., bicuculline or gabazine) can be co-applied at the end of the experiment.
-
For washout, switch the perfusion back to the control aCSF.
Mandatory Visualizations
References
Troubleshooting & Optimization
NO-711 solubility issues in aqueous solutions
Welcome to the technical support center for NO-711. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of NO-711 in aqueous solutions during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this potent and selective GABA uptake inhibitor.
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using NO-711 solutions.
Issue 1: NO-711 fails to dissolve completely in aqueous buffer.
-
Question: I am having difficulty dissolving NO-711 directly into my aqueous experimental buffer (e.g., PBS). What should I do?
-
Answer: Direct dissolution of NO-711 hydrochloride in aqueous buffers at room temperature can be challenging. It is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a suitable solvent for this purpose. After dissolving NO-711 in DMSO, you can then dilute it to the final desired concentration in your aqueous buffer. Ensure the final concentration of DMSO in your experimental setup is low (typically less than 0.1%) to avoid solvent effects on your biological system.
Issue 2: Precipitation occurs after diluting the NO-711 stock solution into the aqueous buffer.
-
Question: My NO-711 solution appeared clear in DMSO, but a precipitate formed when I diluted it into my physiological buffer. Why is this happening and how can I prevent it?
-
Answer: Precipitation upon dilution into an aqueous buffer is a common issue for many organic compounds prepared as concentrated stock solutions in DMSO. This occurs because the compound's solubility is significantly lower in the aqueous buffer than in the organic solvent. Here are several steps you can take to troubleshoot this issue:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of NO-711 in your aqueous buffer.
-
Optimize DMSO Concentration: While keeping the final DMSO concentration low is important, a slight increase might be necessary to maintain solubility. However, always perform a vehicle control to ensure the DMSO concentration is not affecting your experimental results.
-
Gentle Warming: As NO-711's solubility in water increases with temperature, gentle warming of the aqueous buffer (e.g., to 37°C) before and during the addition of the DMSO stock may help. However, be mindful of the temperature stability of NO-711 and other components in your experiment.
-
Sonication: After dilution, briefly sonicating the solution can help to redissolve fine precipitates.
-
Issue 3: Inconsistent experimental results using NO-711.
-
Question: I am observing variability in my experimental outcomes when using NO-711. Could this be related to solution preparation?
-
Answer: Yes, inconsistent solution preparation can lead to variable experimental results. To ensure consistency:
-
Freshly Prepare Solutions: It is best practice to prepare fresh dilutions of NO-711 in your aqueous buffer for each experiment from a frozen stock solution. The stability of NO-711 in aqueous solutions over long periods, especially at low concentrations, may be limited.
-
Thorough Mixing: Ensure the stock solution is completely thawed and vortexed gently before making dilutions. When diluting into the aqueous buffer, mix thoroughly to ensure a homogenous solution.
-
Storage of Stock Solutions: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of NO-711 in different solvents?
A1: The known solubility values for NO-711 are summarized in the table below. Please note that solubility in physiological buffers like Phosphate Buffered Saline (PBS) can be lower than in water and is concentration-dependent.
| Solvent | Temperature | Solubility | Molar Concentration |
| Water | 60 °C | 10 mg/mL[1][2] | ~25.8 mM |
| Water | Not Specified | 3.87 mg/mL | 10 mM |
| DMSO | Not Specified | 38.69 mg/mL | 100 mM |
Q2: What is the recommended procedure for preparing a stock solution of NO-711?
A2: A detailed protocol for preparing a 10 mM stock solution of NO-711 in DMSO is provided in the Experimental Protocols section.
Q3: How should I store NO-711 solutions?
A3: NO-711 hydrochloride as a powder should be stored at -20°C, protected from light. Concentrated stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment.
Q4: What is the mechanism of action of NO-711?
A4: NO-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1). By blocking GAT-1, NO-711 prevents the reuptake of the neurotransmitter GABA from the synaptic cleft, thereby increasing the concentration of GABA available to bind to its receptors.
Experimental Protocols
Protocol 1: Preparation of a 10 mM NO-711 Stock Solution in DMSO
Materials:
-
NO-711 hydrochloride (Molecular Weight: 386.87 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of NO-711 hydrochloride powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of NO-711 hydrochloride. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.87 mg of NO-711.
-
Add the appropriate volume of DMSO to the NO-711 powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution gently until the NO-711 is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Visualizations
Caption: NO-711 inhibits the GAT-1 transporter, increasing synaptic GABA levels.
Caption: Recommended workflow for preparing NO-711 solutions for experiments.
Caption: Troubleshooting logic for NO-711 precipitation issues.
References
- 1. GABA transporter GAT1: a crucial determinant of GABAB receptor activation in cortical circuits? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
Technical Support Center: NO-711 Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of NO-711, a potent and selective GABA transporter 1 (GAT-1) inhibitor. Adherence to these guidelines is crucial for ensuring the integrity and efficacy of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of NO-711?
A1: For long-term storage, it is recommended to store solid NO-711 in a tightly sealed container, desiccated at +4°C. Some suppliers may recommend storage at -20°C.[1] Always refer to the manufacturer's product-specific information sheet for the most accurate storage temperature.
Q2: What is the recommended solvent for preparing NO-711 stock solutions?
A2: NO-711 is soluble in both Dimethyl Sulfoxide (DMSO) and water.[1][2] For a high concentration stock solution, DMSO is recommended, with solubility up to 100 mM.[1][2] For aqueous solutions, the solubility is up to 10 mM in water.[2]
Q3: How should I prepare and store stock solutions of NO-711?
A3: It is recommended to prepare fresh solutions for each experiment. If a stock solution must be prepared in advance, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored in tightly sealed containers at -20°C.[3] Generally, these stock solutions are usable for up to one month.
Q4: Is NO-711 sensitive to light?
A4: Yes, NO-711 is photosensitive. It is important to protect the solid compound and its solutions from light by using amber vials or by wrapping containers in foil.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results | Compound degradation due to improper storage or handling. | - Ensure the solid compound has been stored correctly (desiccated at +4°C or as recommended).- Prepare fresh solutions for each experiment.- If using a stock solution, ensure it has been stored properly (aliquoted, at -20°C) and is within its recommended use-by date (typically up to one month).- Protect all solutions from light during preparation and use. |
| Difficulty dissolving NO-711 in water | The solubility of NO-711 hydrochloride in water is temperature-dependent. | Sigma-Aldrich notes a solubility of 10 mg/mL in water at 60°C. Gentle warming may aid dissolution for aqueous solutions. |
| Precipitate forms in the stock solution upon freezing | The concentration of the stock solution may be too high for the storage solvent at low temperatures. | - Try preparing a slightly more dilute stock solution.- Before use, allow the vial to equilibrate to room temperature for at least 60 minutes and vortex to ensure the compound is fully dissolved. |
Data on NO-711 Storage and Solubility
| Parameter | Recommendation/Data | Source |
| Storage of Solid | Desiccate at +4°C or -20°C | [1] |
| Solubility in DMSO | Up to 100 mM | [1][2] |
| Solubility in Water | Up to 10 mM | [2] |
| Aqueous Solubility Note | 10 mg/mL at 60 °C | |
| Stock Solution Storage | Aliquot and store at -20°C | [3] |
| Stock Solution Stability | Useable for up to one month | |
| Photosensitivity | Yes |
Experimental Protocols
Protocol for Preparing a 100 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid NO-711 to equilibrate to room temperature for at least 60 minutes before opening.
-
Weighing: Accurately weigh the desired amount of NO-711 powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 100 mM.
-
Mixing: Vortex the solution until the NO-711 is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use, light-protected (amber or foil-wrapped) vials and store at -20°C.
Protocol for Preparing a 10 mM Aqueous Stock Solution
-
Preparation: Allow the vial of solid NO-711 to equilibrate to room temperature for at least 60 minutes before opening.
-
Weighing: Accurately weigh the desired amount of NO-711 powder in a sterile conical tube.
-
Dissolution: Add the appropriate volume of sterile, purified water to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution vigorously. If complete dissolution is not achieved, the solution can be gently warmed to 60°C to facilitate dissolution.
-
Storage: It is highly recommended to use aqueous solutions of NO-711 on the same day of preparation. If short-term storage is necessary, filter-sterilize the solution and store at 4°C for no more than 24 hours, protected from light. For longer-term storage, preparing a fresh solution is advised.
Visual Guides
References
Potential off-target effects of NO-711
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of NO-711, a potent and selective GABA transporter 1 (GAT-1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of NO-711?
NO-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2][3][4] By blocking GAT-1, NO-711 increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system. This leads to enhanced GABAergic neurotransmission.
Q2: How selective is NO-711 for GAT-1 over other GABA transporters?
NO-711 exhibits a high degree of selectivity for GAT-1. Its inhibitory potency is significantly lower for other GABA transporters such as GAT-2, GAT-3, and BGT-1 (Betaine/GABA Transporter 1).[1]
Q3: Have any off-target binding activities been reported for NO-711?
Pharmacological studies have shown that NO-711 has a clean off-target profile. In vitro assessments have demonstrated that NO-711 lacks affinity for a range of other neurotransmitter receptors, uptake sites, and ion channels.[4]
Q4: What are the known in vivo effects of NO-711?
In preclinical studies, NO-711 has been shown to have anticonvulsant, analgesic, and cognition-enhancing properties.[1]
Q5: Are there any known side effects or toxicities associated with NO-711 at higher doses?
Yes, at higher concentrations, NO-711 can induce behavioral side effects. In rodent models, these have included motor impairment, such as inhibition of traction, reduced performance on the rotarod test, and decreased exploratory locomotor activity.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected behavioral phenotypes in animal studies (e.g., sedation, motor impairment). | The dose of NO-711 may be too high, leading to excessive GABAergic tone and off-target effects related to motor control.[4] | - Perform a dose-response study to identify the optimal concentration that achieves the desired therapeutic effect with minimal side effects.- Consider a different route of administration or a formulation that provides a more controlled release.- Include control groups to assess baseline motor function and the effect of the vehicle. |
| Variability in experimental results. | - Inconsistent drug preparation or administration.- Degradation of the compound. | - Ensure accurate and consistent preparation of NO-711 solutions. MedChemExpress suggests a protocol for in vivo dissolution in a mixture of DMSO and corn oil.[1]- Store NO-711 hydrochloride powder at -20°C for up to 3 years and in solvent at -80°C for up to 6 months.[2]- Protect the compound from light as it is photosensitive. |
| Lack of expected GAT-1 inhibition. | - Incorrect concentration of NO-711.- Issues with the experimental assay. | - Verify the calculated concentration of your working solution.- Confirm the activity of your NO-711 batch using a positive control or a functional assay (e.g., [3H]GABA uptake assay).- Ensure the integrity and functionality of your experimental system (e.g., cell lines, synaptosomes). |
Data Presentation
Table 1: In Vitro Inhibitory Potency (IC50) of NO-711 on GABA Transporters
| Transporter | Species | IC50 (µM) | Reference |
| GAT-1 | Human | 0.04 | [1] |
| Rat | 0.38 | [1] | |
| GAT-2 | Rat | 171 | [1] |
| GAT-3 | Human | 1700 | [1] |
| Rat | 349 | [1] | |
| BGT-1 | Human | 622 | [1] |
Table 2: In Vitro Inhibitory Potency (IC50) of NO-711 on GABA Uptake
| System | IC50 (nM) | Reference |
| Rat Brain Synaptosomes | 47 | [1][4] |
| Neuronal Cultures | 1238 | [4] |
| Glial Cultures | 636 | [4] |
Experimental Protocols
[3H]GABA Uptake Assay in Rat Brain Synaptosomes
This protocol is a standard method to assess the potency of GAT-1 inhibitors.
-
Preparation of Synaptosomes:
-
Homogenize rat brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in a suitable assay buffer.
-
-
GABA Uptake Assay:
-
Pre-incubate synaptosomes with varying concentrations of NO-711 or vehicle control.
-
Initiate GABA uptake by adding a mixture of [3H]GABA and unlabeled GABA.
-
Incubate for a short period at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]GABA.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of [3H]GABA uptake for each concentration of NO-711.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
References
Technical Support Center: NO-711 Stability in Experimental Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of NO-711 in common experimental buffers. The following information is designed to help you troubleshoot potential issues and answer frequently asked questions related to NO-711 degradation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is NO-711 and what is its primary mechanism of action?
NO-711 is a selective inhibitor of the GABA transporter 1 (GAT1).[1][2] GAT1 is responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft back into neurons and glial cells.[1] By inhibiting GAT1, NO-711 increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[1] This mechanism is therapeutically relevant for conditions characterized by excessive neuronal excitation, such as epilepsy.[1][2]
Q2: I am seeing inconsistent results in my experiments with NO-711. Could degradation in my experimental buffer be a factor?
Yes, inconsistent results can be a sign of compound instability. The stability of a compound like NO-711 in an aqueous buffer can be influenced by several factors, including pH, temperature, buffer composition, and exposure to light.[3][4] Degradation can lead to a decrease in the effective concentration of NO-711, resulting in variability in your experimental outcomes.
Q3: What are the typical signs of NO-711 degradation in a buffer solution?
Signs of degradation can include:
-
A gradual or sudden loss of pharmacological activity.
-
Changes in the physical appearance of the solution (e.g., color change, precipitation).
-
The appearance of new peaks or a decrease in the parent compound peak when analyzed by techniques like HPLC.
Q4: How can I minimize the degradation of NO-711 in my experimental setup?
To minimize degradation, it is recommended to:
-
Prepare fresh solutions of NO-711 for each experiment.
-
Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C.
-
Protect solutions from light, especially during long-term storage or incubation.
-
Use buffers within a pH range where the compound is most stable, which for many drugs is between pH 4 and 8.[3]
-
Consider the potential for interaction with buffer components.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential issues with NO-711 stability in your experiments.
| Problem | Possible Cause | Recommended Solution |
| Loss of expected pharmacological effect | Degradation of NO-711 in the experimental buffer. | 1. Prepare fresh solutions: Always use freshly prepared dilutions of NO-711 for your experiments. 2. Verify stock solution integrity: Test the activity of your stock solution to ensure it has not degraded. 3. Assess buffer stability: Perform a simple stability study by incubating NO-711 in your experimental buffer for the duration of your experiment and then testing its activity. |
| High variability between experimental replicates | Inconsistent degradation rates of NO-711. | 1. Standardize solution preparation: Ensure that the preparation of NO-711 solutions is consistent across all experiments in terms of solvent, concentration, and handling. 2. Control experimental conditions: Maintain consistent temperature, pH, and light exposure for all replicates. |
| Precipitation of NO-711 in the aqueous buffer | Poor solubility or compound degradation leading to insoluble products. | 1. Check solubility limits: Ensure the final concentration of NO-711 in your buffer does not exceed its solubility limit. 2. Use a suitable solvent: While stock solutions are often in DMSO, ensure the final concentration of the organic solvent in your aqueous buffer is low and does not cause precipitation. 3. Filter the solution: If precipitation is observed, consider filtering the solution before use, but be aware this may alter the effective concentration. |
Experimental Protocols
Protocol for Assessing NO-711 Stability in Experimental Buffer
This protocol outlines a general method to assess the chemical stability of NO-711 in your specific experimental buffer using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation of NO-711 in a specific buffer over time.
Materials:
-
NO-711
-
Experimental buffer of interest (e.g., PBS, aCSF)
-
DMSO (or other suitable solvent for stock solution)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Incubator or water bath
-
Autosampler vials
Procedure:
-
Prepare a stock solution of NO-711: Dissolve NO-711 in DMSO to a concentration of 10 mM. Store at -20°C.
-
Prepare the test solution: Dilute the NO-711 stock solution into your experimental buffer to the final working concentration (e.g., 10 µM).
-
Timepoint 0 (T=0): Immediately after preparation, take an aliquot of the test solution, and analyze it by HPLC to determine the initial concentration of NO-711. This will serve as your baseline.
-
Incubation: Incubate the remaining test solution at the temperature of your experiment (e.g., 37°C).
-
Timepoint sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.
-
HPLC analysis: Analyze each aliquot by HPLC to measure the concentration of the remaining NO-711.
-
Data analysis: Calculate the percentage of NO-711 remaining at each time point relative to the T=0 concentration. Plot the percentage of remaining NO-711 against time to visualize the degradation profile.
Table 1: Example Data for NO-711 Stability Assessment
| Time (hours) | NO-711 Concentration (µM) | % Remaining |
| 0 | 10.1 | 100% |
| 1 | 9.8 | 97.0% |
| 2 | 9.5 | 94.1% |
| 4 | 8.9 | 88.1% |
| 8 | 7.8 | 77.2% |
| 24 | 4.5 | 44.6% |
Visualizations
Signaling Pathway of NO-711 Action
The following diagram illustrates the mechanism of action of NO-711 as a GAT1 inhibitor.
Caption: Mechanism of NO-711 as a GAT1 inhibitor.
Experimental Workflow for Stability Assessment
The diagram below outlines the logical flow of the experimental protocol for assessing the stability of NO-711.
Caption: Workflow for assessing NO-711 stability.
References
- 1. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. GABA transporter-1 inhibitor NO-711 alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: NO-711 in Primary Neuronal Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NO-711, a selective GABA transporter 1 (GAT-1) inhibitor, in primary neuronal cultures. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of NO-711?
NO-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1). GAT-1 is responsible for the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, from the synaptic cleft back into presynaptic neurons and surrounding glial cells. By blocking GAT-1, NO-711 increases the extracellular concentration and prolongs the action of GABA, thereby enhancing GABAergic inhibition.
Q2: Is NO-711 expected to be directly toxic to primary neuronal cultures?
Currently, there is a lack of direct evidence in the scientific literature to suggest that NO-711 is cytotoxic to primary neuronal cultures at commonly used experimental concentrations. In some contexts, NO-711 has been shown to be neuroprotective by preventing GABA-induced neurotoxicity in specific neuronal populations, such as striatal neurons.[1] However, unexpected cell death or changes in neuronal health can occur due to indirect effects of prolonged GAT-1 inhibition.
Q3: What are the potential indirect mechanisms by which NO-711 could affect neuronal viability?
While direct toxicity is not established, prolonged enhancement of GABAergic signaling by NO-711 could potentially lead to:
-
Altered Network Activity: A significant increase in inhibitory tone can disrupt the balance of excitation and inhibition in the neuronal network, which may be detrimental over long exposure periods.
-
Desensitization of GABA Receptors: Chronic elevation of extracellular GABA can lead to the desensitization and downregulation of GABA receptors, altering neuronal responsiveness.
-
Off-Target Effects at High Concentrations: Although selective for GAT-1, very high concentrations of any pharmacological agent have the potential for off-target effects.
Q4: What are typical working concentrations for NO-711 in primary neuronal culture experiments?
The effective concentration of NO-711 can vary depending on the experimental goals and the specific type of neuronal culture. Electrophysiological studies often use concentrations in the range of 1-10 µM to achieve significant inhibition of GAT-1. For longer-term studies, it is crucial to perform a dose-response curve to determine the optimal concentration that achieves the desired pharmacological effect without compromising neuronal viability.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when using NO-711 in primary neuronal cultures.
| Problem | Possible Cause | Recommended Solution |
| Unexpected Neuronal Death or Poor Health | 1. Indirect Excitotoxicity: In some neuronal circuits, profound inhibition can lead to a paradoxical increase in the excitability of certain neurons, potentially causing excitotoxicity. 2. Nutrient Depletion/Metabolic Stress: Altered network activity could increase metabolic demands. 3. Solvent Toxicity: The solvent used to dissolve NO-711 (e.g., DMSO) may be at a toxic concentration. 4. Contamination: The culture may be contaminated. | 1. Optimize Concentration: Perform a dose-response study to find the lowest effective concentration. Use a viability assay (e.g., MTT, LDH) to assess cell health across a range of concentrations. 2. Monitor Culture Medium: Ensure the culture medium is refreshed regularly and contains adequate glucose and other essential nutrients. 3. Control for Solvent: Always include a vehicle control (solvent alone) at the same final concentration used for NO-711 treatment. Ensure the final solvent concentration is well below known toxic levels (typically <0.1% for DMSO). 4. Check for Contamination: Regularly inspect cultures for signs of bacterial or fungal contamination. |
| Variability in Experimental Results | 1. Inconsistent Drug Concentration: Inaccurate dilutions or degradation of the NO-711 stock solution. 2. Differences in Culture Age and Density: Neuronal cultures at different developmental stages or densities can respond differently. 3. Inconsistent Treatment Duration: The duration of NO-711 exposure can significantly impact the outcome. | 1. Prepare Fresh Solutions: Prepare fresh dilutions of NO-711 from a properly stored stock solution for each experiment. 2. Standardize Culture Conditions: Use cultures of the same age (days in vitro, DIV) and plate neurons at a consistent density. 3. Maintain Consistent Timing: Ensure the duration of drug exposure is the same across all experimental groups and replicates. |
| No Apparent Effect of NO-711 | 1. Inactive Compound: The NO-711 may have degraded. 2. Insufficient Concentration: The concentration used may be too low to effectively inhibit GAT-1 in your specific culture system. 3. Low GAT-1 Expression: The primary neuronal culture being used (e.g., specific brain region, developmental stage) may have low levels of GAT-1 expression. | 1. Verify Compound Activity: Test the compound in a positive control experiment where a robust response is expected (e.g., electrophysiological recording of GABAergic currents). 2. Perform a Dose-Response: Test a range of higher concentrations to determine if an effect can be observed. 3. Confirm GAT-1 Expression: Use immunocytochemistry or Western blotting to confirm the presence of GAT-1 in your neuronal cultures. |
Experimental Protocols
Preparation of Primary Hippocampal Neuronal Cultures
This protocol is a general guideline for establishing primary hippocampal neuron cultures from embryonic day 18 (E18) rat or mouse pups.
-
Coat Culture Plates: Coat culture plates (e.g., 24-well or 48-well) with Poly-D-Lysine (50 µg/mL in sterile water) overnight at 37°C. The following day, wash the plates three times with sterile, deionized water and allow them to dry completely.
-
Dissection: Euthanize pregnant E18 rodents according to approved institutional animal care and use committee (IACUC) protocols. Dissect the hippocampi from the embryonic brains in ice-cold Hibernate®-A medium.
-
Digestion: Transfer the hippocampi to a tube containing a papain solution (e.g., 20 units/mL in Hibernate®-A without calcium) and incubate at 37°C for 20-30 minutes with gentle agitation every 5 minutes.
-
Dissociation: Carefully remove the papain solution and wash the tissue three times with complete Neurobasal® Plus medium supplemented with B-27® Plus supplement, GlutaMAX™, and penicillin-streptomycin. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Plating: Determine the cell density using a hemocytometer and assess viability with trypan blue. Plate the neurons at a desired density (e.g., 1 x 10^5 cells/well in a 48-well plate) in complete Neurobasal® Plus medium.
-
Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Perform a half-medium change every 3-4 days.
Assessment of Neuronal Viability
Several methods can be used to assess neuronal viability. Below are summaries of common assays.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of viable cells by quantifying the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. | High-throughput, relatively inexpensive. | Can be influenced by changes in metabolic rate without cell death. |
| LDH Release Assay | Measures the amount of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the culture medium upon cell membrane damage (necrosis). | High-throughput, measures necrosis. | Less sensitive for detecting apoptosis. |
| Trypan Blue Exclusion | Live cells with intact membranes exclude the blue dye, while dead cells take it up. | Simple, rapid, and inexpensive. | Manual counting can be subjective and time-consuming. |
| Propidium Iodide (PI) Staining | A fluorescent dye that is excluded by live cells but stains the nucleus of dead cells with compromised membranes. | Can be used with fluorescence microscopy or flow cytometry for quantification. | Does not distinguish between necrotic and late apoptotic cells. |
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI identifies necrotic or late apoptotic cells. | Distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. | Requires flow cytometry or fluorescence microscopy. |
Visualizations
Caption: Experimental workflow for assessing NO-711 effects in primary neuronal cultures.
Caption: Mechanism of action of NO-711 at the GABAergic synapse.
References
Technical Support Center: Minimizing Variability in NO-711 Experiments
Welcome to the technical support center for NO-711, a potent and selective inhibitor of the GABA transporter 1 (GAT-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, execution, and troubleshooting to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is NO-711 and what is its primary mechanism of action?
NO-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] GAT-1 is a protein responsible for the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft back into presynaptic neurons and surrounding glial cells. By inhibiting GAT-1, NO-711 increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This enhanced inhibitory signaling can be utilized to study the role of the GABAergic system in various physiological and pathological processes.
Q2: What are the common research applications of NO-711?
NO-711 is widely used in neuroscience research to investigate the role of GAT-1 and GABAergic signaling in:
-
Epilepsy and Seizure Disorders: To study the anticonvulsant effects of enhanced GABAergic tone.
-
Anxiety and Depression: To explore the anxiolytic and antidepressant-like effects of increased GABA levels.[2]
-
Sleep Regulation: To investigate the influence of GABA on sleep-wake cycles.
-
Pain Perception: To understand the role of GABAergic inhibition in nociceptive pathways.
-
Synaptic Plasticity: To examine the impact of altered GABAergic transmission on learning and memory.
Q3: How should I prepare and store NO-711 stock solutions?
For optimal stability, NO-711 hydrochloride should be stored as a powder at -20°C for up to 3 years, or at 4°C for up to 2 years.[3] Stock solutions can be prepared in water or DMSO.[1] For aqueous stock solutions, solubility is reported as 10 mg/mL in water at 60°C.[4] For DMSO stock solutions, a concentration of 100 mM is achievable.[1] It is recommended to aliquot stock solutions and store them at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[3] Before use, allow the aliquot to thaw completely and bring it to room temperature.
Q4: What are the known off-target effects of NO-711?
While NO-711 is highly selective for GAT-1, it is essential to be aware of potential off-target effects, especially at higher concentrations. Studies have shown that some kinase inhibitors can have unintended targets, which may lead to unexpected results.[5][6][7] It is crucial to use the lowest effective concentration of NO-711 and include appropriate controls to validate the observed effects are indeed GAT-1 mediated.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent or no effect of NO-711 in vitro | 1. Degraded NO-711: Improper storage or repeated freeze-thaw cycles of stock solutions. 2. Incorrect Concentration: Calculation error or use of a sub-optimal concentration for the specific cell type or preparation. 3. Low GAT-1 Expression: The cell line or primary culture may have low endogenous expression of GAT-1. 4. pH of Experimental Buffer: The activity of GAT-1 can be pH-sensitive. | 1. Prepare fresh stock solutions: Use a new vial of NO-711 powder and follow recommended storage guidelines. 2. Perform a dose-response curve: Determine the optimal concentration of NO-711 for your experimental system. 3. Verify GAT-1 expression: Use techniques like Western blot or qPCR to confirm GAT-1 expression in your cells. 4. Ensure proper pH of all solutions: Maintain a physiological pH (7.2-7.4) in your experimental buffers. |
| High variability in behavioral experiments | 1. Animal Stress: Improper handling, environmental stressors, or habituation can significantly impact behavior. 2. Inconsistent Drug Administration: Variations in injection volume, timing, or route of administration. 3. Circadian Rhythm Effects: Testing at different times of the day can introduce variability. 4. Individual Animal Differences: Natural variation in anxiety levels and drug metabolism among animals. | 1. Acclimatize animals: Allow sufficient time for animals to acclimate to the testing room and handle them gently. 2. Standardize drug administration: Use a consistent route, volume, and time of day for all injections. 3. Test at a consistent time: Conduct all behavioral tests during the same phase of the light-dark cycle. 4. Increase sample size: A larger number of animals per group can help to mitigate the effects of individual variability. |
| Precipitation of NO-711 in working solution | 1. Poor Solubility in Aqueous Buffers: NO-711 hydrochloride has limited solubility in aqueous solutions at room temperature. 2. High Final Concentration: Attempting to make a working solution with a concentration that exceeds its solubility limit. | 1. Use a co-solvent: For in vitro experiments, a small percentage of DMSO (typically ≤0.1%) can be used to aid solubility. 2. Prepare fresh working solutions: Make working solutions immediately before use from a concentrated stock. 3. Warm the solution: Gently warming the solution can help to dissolve the compound, but be mindful of potential degradation at high temperatures. |
| Unexpected electrophysiological recordings | 1. Off-target effects: At high concentrations, NO-711 may have effects on other ion channels or receptors. 2. Altered tonic vs. phasic inhibition: NO-711 primarily enhances tonic inhibition, which can have complex effects on neuronal excitability.[8] 3. Changes in network activity: Increased GABAergic tone can alter the overall activity of the neuronal network, leading to secondary effects. | 1. Use the lowest effective concentration: Perform a dose-response study to identify the minimal concentration that produces the desired effect. 2. Isolate tonic and phasic currents: Use specific electrophysiological protocols to differentiate between the effects of NO-711 on tonic and phasic GABAergic currents. 3. Include appropriate controls: Use GAT-1 knockout animals or co-application of a GABAA receptor antagonist to confirm the specificity of the observed effects. |
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC₅₀ for GAT-1 | 0.04 µM | Human | [1] |
| IC₅₀ for GAT-2 | 171 µM | Rat | [1] |
| IC₅₀ for GAT-3 | 1700 µM | Human | [1] |
| IC₅₀ for BGT-1 | 622 µM | Human | [1] |
| Solubility in Water | 10 mg/mL at 60 °C | N/A | [4] |
| Solubility in DMSO | ~100 mM | N/A | [1] |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol outlines the steps for recording GABAergic currents in brain slices and assessing the effect of NO-711.
1. Brain Slice Preparation:
- Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
- Perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 1 MgCl₂, and 2 CaCl₂.
- Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices using a vibratome in ice-cold, oxygenated aCSF.
- Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, and then at room temperature for at least 1 hour before recording.
2. Recording Procedure:
- Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
- Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- For recording inhibitory postsynaptic currents (IPSCs), use a cesium-based internal solution containing (in mM): 130 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, and 5 QX-314, with pH adjusted to 7.3 with CsOH.
- Establish a whole-cell patch-clamp configuration on a target neuron.
- Voltage-clamp the neuron at -70 mV to record spontaneous or evoked IPSCs.
3. Application of NO-711:
- Prepare a stock solution of NO-711 in water or DMSO.
- Dilute the stock solution in aCSF to the desired final concentration (typically 1-10 µM).
- After obtaining a stable baseline recording of IPSCs, bath-apply the NO-711 containing aCSF.
- Record the changes in the amplitude, frequency, and decay kinetics of IPSCs. An increase in the decay time of IPSCs and the appearance of a tonic inhibitory current are expected.
In Vivo Behavioral Assay: Elevated Plus Maze
This protocol describes the use of the elevated plus maze (EPM) to assess anxiety-like behavior in rodents treated with NO-711.
1. Apparatus:
- The EPM consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.[9]
2. Animal Preparation and Drug Administration:
- House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- Handle the animals for several days prior to testing to reduce stress.
- Prepare NO-711 solution in a suitable vehicle (e.g., saline or a solution containing a small amount of a solubilizing agent like Tween 80 or Cremophor EL). A common vehicle for intraperitoneal (IP) administration is a mixture of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.
- Administer NO-711 (typically 1-10 mg/kg) via intraperitoneal (IP) injection 30 minutes before the test.[6][10] Control animals should receive a vehicle injection.
3. Testing Procedure:
- Place the animal in the center of the EPM, facing one of the open arms.
- Allow the animal to explore the maze for 5 minutes.
- Record the session using a video camera positioned above the maze.
- Analyze the video to quantify the time spent in the open and closed arms, and the number of entries into each arm. An anxiolytic effect is indicated by an increase in the time spent and the number of entries into the open arms.
4. Data Analysis:
- Calculate the percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100.
- Calculate the percentage of open arm entries: (Number of open arm entries / Total number of all arm entries) x 100.
- Compare the data between the NO-711 treated group and the vehicle control group using appropriate statistical tests.
In Vivo Neurochemical Monitoring: Microdialysis
This protocol provides a general framework for using in vivo microdialysis to measure extracellular GABA levels in the brain following the administration of NO-711.
1. Probe Implantation:
- Anesthetize the animal and place it in a stereotaxic frame.
- Implant a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex).
- Secure the guide cannula to the skull with dental cement and allow the animal to recover for at least 48 hours.
2. Microdialysis Procedure:
- On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
- Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2 µL/min) using a microinfusion pump.[5][11]
- Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of extracellular GABA.
- Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing a small amount of acid to prevent GABA degradation.
3. NO-711 Administration and Sample Collection:
- Administer NO-711 systemically (e.g., IP injection) or locally through the microdialysis probe (reverse dialysis).
- Continue collecting dialysate samples to monitor the change in extracellular GABA concentration over time.
4. Sample Analysis:
- Analyze the GABA concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.
- Calculate the percentage change in GABA levels from baseline for each time point after NO-711 administration.
Visualizations
Caption: GAT-1 Signaling and Inhibition by NO-711.
Caption: General Experimental Workflow for NO-711 Studies.
Caption: Troubleshooting Logic for NO-711 Experiments.
References
- 1. Gamma-aminobutyric acid transporter 1 negatively regulates T cell activation and survival through protein kinase C-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Harvard Bioscience | Life Sciences Equipment and Instruments [harvardbioscience.com]
- 3. Biochemical and behavioral studies following subchronic administration of GABA uptake inhibitors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cde.nlm.nih.gov [cde.nlm.nih.gov]
- 5. FAQ - Technical Resources [microdialysis.com]
- 6. mdpi.com [mdpi.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 11. basinc.com [basinc.com]
Validation & Comparative
A Comparative Guide to GAT-1 Inhibitors: NO-711 versus Tiagabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent GABA transporter 1 (GAT-1) inhibitors: NO-711 and tiagabine. Both compounds are invaluable tools in neuroscience research and have clinical significance, particularly tiagabine, which is an approved anti-epileptic drug. This document outlines their comparative potency, selectivity, and the experimental protocols used for their characterization.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the in vitro inhibitory potencies (IC50 values) of NO-711 and tiagabine against various GABA transporter subtypes. This data is crucial for understanding their selectivity profiles.
Table 1: Inhibitory Potency (IC50) of NO-711
| Transporter | Species | IC50 (µM) |
| GAT-1 | Human | 0.04 |
| GAT-2 | Rat | 171 |
| GAT-3 | Human | 1700 |
| BGT-1 | Human | 622 |
Table 2: Inhibitory Potency (IC50) and Binding Affinity (Ki) of Tiagabine
| Transporter | Species | IC50 (nM) | Ki (nM) |
| GAT-1 | Human | 49 - 390[1][2] | 67[3] |
| GAT-2 | Mouse | 800 | - |
| GAT-3 | Mouse | >300,000 | - |
| BGT-1 | - | - | - |
Note: IC50 values can vary between different experimental setups and cell systems.
Mechanism of Action: GAT-1 Inhibition
Both NO-711 and tiagabine are potent and selective inhibitors of the GABA transporter 1 (GAT-1).[4] GAT-1 is a presynaptic and glial transporter responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory neurotransmission. By blocking GAT-1, these inhibitors increase the extracellular concentration of GABA, leading to enhanced activation of both synaptic and extrasynaptic GABA receptors. This potentiation of GABAergic signaling results in a net inhibitory effect on neuronal activity. Tiagabine has been described as a mixed-type inhibitor, exhibiting characteristics of both competitive and non-competitive inhibition.
Caption: Mechanism of GAT-1 Inhibition.
Detailed Experimental Protocols
The following is a generalized protocol for a [³H]-GABA uptake inhibition assay, a common method for determining the potency of GAT-1 inhibitors.
Objective: To determine the IC50 value of a test compound (e.g., NO-711 or tiagabine) for GAT-1.
Materials:
-
HEK293 cells stably expressing human GAT-1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
[³H]-GABA (radiolabeled gamma-aminobutyric acid).
-
Unlabeled GABA.
-
Test compounds (NO-711, tiagabine) at various concentrations.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Cell Culture:
-
Culture HEK293-hGAT-1 cells in appropriate flasks until they reach 80-90% confluency.
-
Seed the cells into 24- or 48-well plates and allow them to adhere and grow for 24-48 hours.
-
-
Assay Preparation:
-
Prepare serial dilutions of the test compounds (NO-711 and tiagabine) in assay buffer.
-
Prepare a solution of [³H]-GABA and unlabeled GABA in assay buffer. The final concentration of GABA should be close to its Km for GAT-1.
-
-
GABA Uptake Assay:
-
Wash the cells twice with pre-warmed assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-20 minutes at room temperature or 37°C.
-
Initiate the uptake by adding the [³H]-GABA/GABA solution to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of GABA uptake.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.
-
-
Quantification:
-
Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GAT-1 inhibitor or in mock-transfected cells) from the total uptake.
-
Normalize the data as a percentage of the control (vehicle-treated) uptake.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Key Differences and Concluding Remarks
Both NO-711 and tiagabine are highly potent and selective inhibitors of GAT-1. Based on the available data, NO-711 appears to be slightly more potent for human GAT-1 in some assays. However, tiagabine is the only one of the two approved for clinical use in treating epilepsy.[5] The choice between these two inhibitors for research purposes may depend on the specific experimental context, such as the species being studied and the desired in vivo effects. Both compounds have been instrumental in elucidating the role of GAT-1 in physiological and pathological processes. Their continued use in preclinical research will undoubtedly further our understanding of the GABAergic system and its therapeutic potential.
References
Comparing NO-711 and SNAP-5114 effects on GABA uptake
A Comparative Guide to NO-711 and SNAP-5114: Effects on GABA Uptake
In the landscape of neuroscience research, particularly in the study of inhibitory neurotransmission, the modulation of γ-aminobutyric acid (GABA) levels is of paramount importance. GABA transporters (GATs) play a crucial role in regulating GABAergic signaling by clearing GABA from the synaptic cleft and extrasynaptic spaces. This guide provides a detailed comparison of two widely used GAT inhibitors, NO-711 and SNAP-5114, offering insights into their distinct mechanisms, selectivity, and experimental applications.
Mechanism of Action and Selectivity
NO-711 and SNAP-5114 are instrumental tools for dissecting the roles of different GABA transporter subtypes in physiological and pathological processes. Their utility stems from their differential selectivity for the four known GABA transporters: GAT-1, GAT-2, GAT-3, and Betaine-GABA Transporter 1 (BGT-1).
NO-711 (also known as NNC-711) is a potent and highly selective competitive inhibitor of GABA transporter 1 (GAT-1).[1] GAT-1 is predominantly expressed on presynaptic nerve terminals and, to a lesser extent, on astrocytes, where it is a key regulator of GABA clearance from the synapse.[2] By competing with GABA for the binding site on GAT-1, NO-711 effectively blocks GABA reuptake, thereby increasing the concentration and duration of GABA in the synaptic cleft.[3][4] This enhancement of GABAergic transmission underlies its anticonvulsant properties.[5][6]
(S)-SNAP-5114 is a GABA transport inhibitor with marked selectivity for GAT-3 and GAT-2 over GAT-1.[7] GAT-3 is primarily located on astrocytic processes surrounding synapses and is thought to regulate extrasynaptic or "tonic" GABA levels.[2][8] Unlike NO-711, recent studies have revealed that SNAP-5114 acts as a noncompetitive inhibitor at GAT-3.[9] It binds to the orthosteric substrate pocket of GAT-3 in its inward-open conformation, effectively locking the transporter and preventing the completion of the transport cycle.[9] Given that GAT-2 expression is mainly confined to the leptomeninges, the effects of SNAP-5114 in brain tissue studies are largely attributed to its action on GAT-3.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of NO-711 and SNAP-5114 is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the rate of GABA uptake by 50%. The data below, compiled from studies using human (h) or rat (r) cloned transporters, highlights the distinct selectivity profiles of these compounds.
| Inhibitor | Transporter Subtype | IC50 (μM) |
| NO-711 (NNC-711) | hGAT-1 | 0.04 |
| rGAT-2 | 171 | |
| hGAT-3 | 1700 | |
| hBGT-1 | 622 | |
| (S)-SNAP-5114 | hGAT-1 | 388 |
| rGAT-2 | 21[10][7] | |
| hGAT-3 | 5[10][7] |
This table summarizes the IC50 values for NO-711 and (S)-SNAP-5114 against different GABA transporter subtypes, demonstrating the high selectivity of NO-711 for GAT-1 and the preference of SNAP-5114 for GAT-3.
Visualizing the Inhibition of GABA Uptake
The following diagram illustrates the distinct sites of action for NO-711 and SNAP-5114 within a simplified model of a GABAergic synapse.
Experimental Protocols
A standard method to determine the inhibitory activity of compounds like NO-711 and SNAP-5114 is the radiolabeled GABA uptake assay.
[³H]GABA Uptake Assay in Transfected HEK-293 Cells
This protocol is adapted from methodologies used to characterize GAT inhibitors.[11]
1. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK-293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
For individual transporter assays, stably or transiently transfect separate batches of cells with plasmids encoding the specific human or rodent GAT subtype (mGAT1, mGAT2, mGAT3, or mGAT4).
2. Assay Procedure:
-
Plate the transfected cells in 24-well plates and allow them to grow to confluence.
-
On the day of the experiment, wash the cells twice with a pre-warmed Krebs-Ringer-HEPES buffer (pH 7.4).
-
Pre-incubate the cells for 10-20 minutes at 37°C with the assay buffer containing various concentrations of the test inhibitor (e.g., NO-711 or SNAP-5114) or vehicle control.
-
Initiate GABA uptake by adding a solution containing a fixed concentration of [³H]GABA (e.g., 20-50 nM) and unlabeled GABA.
-
Allow the uptake to proceed for a short period (e.g., 1-10 minutes) at 37°C. The incubation time should be within the initial linear phase of uptake.
-
Terminate the uptake by rapidly aspirating the incubation medium and washing the cells three times with ice-cold assay buffer.
-
Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the amount of [³H]GABA taken up by the cells using a liquid scintillation counter.
3. Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a non-selective GAT inhibitor (e.g., tiagabine).
-
Subtract non-specific uptake from all values to determine specific uptake.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Summary of Comparison
The primary distinction between NO-711 and SNAP-5114 lies in their transporter selectivity and, consequently, their functional effects on the GABAergic system.
-
Target Specificity: NO-711 is exceptionally selective for GAT-1, making it the preferred tool for studying the role of synaptic GABA clearance.[1] In contrast, SNAP-5114 is most potent at GAT-3, with secondary activity at GAT-2, and is therefore used to investigate the function of astrocytic GABA transport and the regulation of tonic inhibition.[10][7]
-
Mode of Inhibition: NO-711 acts as a competitive inhibitor, directly competing with GABA for the GAT-1 binding site.[4] SNAP-5114 demonstrates a noncompetitive mode of inhibition at GAT-3, binding to the transporter to prevent its conformational changes necessary for transport.[9]
-
Functional Effects: Inhibition of GAT-1 by NO-711 primarily enhances phasic (synaptic) GABAergic transmission.[2] Blockade of GAT-3 by SNAP-5114 is shown to increase tonic GABAA receptor-mediated currents, especially when GAT-1 is already inhibited, suggesting GAT-3 plays a significant role in regulating ambient extracellular GABA levels.[2][12][13] Combined application of NO-711 and SNAP-5114 can have synergistic effects on increasing extracellular GABA.[13][14]
-
In Vivo Considerations: Both compounds are active in vivo.[6][10] However, researchers should be aware of potential limitations. For instance, SNAP-5114 has been noted for its modest brain penetration, poor chemical stability, and potential toxicity, which can complicate the interpretation of in vivo studies.[8][15][16]
References
- 1. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA transporter-1 inhibitor NO-711 alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cloning of the human homologue of the GABA transporter GAT-3 and identification of a novel inhibitor with selectivity for this site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (S)-SNAP 5114 | GABA Transporters | Tocris Bioscience [tocris.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Inhibition of GABA transporters fails to afford significant protection following focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating GAT-1 Blockade In Vitro: A Comparative Guide to the Use of NO-711
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies for validating the blockade of the GABA transporter 1 (GAT-1) in vitro, with a specific focus on the potent and selective inhibitor, NO-711. This document outlines supporting experimental data, presents detailed protocols for key assays, and offers visualizations to clarify complex pathways and workflows.
The gamma-aminobutyric acid (GABA) transporter 1 (GAT-1), a member of the solute carrier 6 (SLC6) family, plays a crucial role in regulating GABAergic neurotransmission by clearing GABA from the synaptic cleft.[1] Its inhibition is a key therapeutic strategy for neurological disorders such as epilepsy. Validating the efficacy and selectivity of GAT-1 inhibitors is therefore a critical step in drug discovery and neuroscience research. NO-711 has emerged as a valuable pharmacological tool for these studies due to its high potency and selectivity for GAT-1 over other GABA transporter subtypes.[2]
Comparative Performance of GAT-1 Inhibitors
NO-711 demonstrates superior selectivity for GAT-1 compared to other commonly used inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values of NO-711 and other GAT-1 inhibitors against the four cloned human GABA transporters.
| Compound | GAT-1 IC50 (μM) | GAT-2 IC50 (μM) | GAT-3 IC50 (μM) | BGT-1 IC50 (μM) |
| NO-711 | 0.047 [2] | >100 [2] | >100 [2] | >100 [2] |
| Tiagabine | 0.11[2] | >100[2] | >100[2] | >100[2] |
| SKF 89976A | 0.23[2] | >100[2] | >100[2] | >100[2] |
| CI-966 | 0.33[2] | >100[2] | >100[2] | >100[2] |
Experimental Validation of GAT-1 Blockade
Two primary in vitro methods are widely employed to validate GAT-1 blockade by compounds like NO-711: radiolabeled GABA uptake assays and electrophysiological recordings.
[³H]GABA Uptake Assay
This biochemical assay directly measures the inhibition of GABA transport into cells or synaptosomes.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK-293) cells, or another suitable cell line, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transiently transfect the cells with a plasmid encoding human GAT-1 using a suitable transfection reagent.
-
Plate the transfected cells in 24-well plates and allow them to grow for 24-48 hours to ensure sufficient GAT-1 expression.
-
-
Uptake Assay:
-
Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
Pre-incubate the cells for 10-20 minutes at 37°C with varying concentrations of NO-711 or other test compounds diluted in KRH buffer.
-
Initiate the uptake by adding a solution containing a final concentration of [³H]GABA (e.g., 10 nM) and unlabeled GABA (e.g., 1 µM) in KRH buffer.
-
Incubate for a short period (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GAT-1 inhibitor like tiagabine) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique, typically performed in Xenopus laevis oocytes, measures the GAT-1-mediated currents and their inhibition by test compounds. GAT-1 is an electrogenic transporter, meaning it translocates a net charge with each transport cycle.[3]
Experimental Protocol:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding human GAT-1.
-
Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution to allow for GAT-1 protein expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping and current recording.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Apply GABA (e.g., 100 µM) to the perfusion solution to induce an inward current mediated by GAT-1.
-
After establishing a stable baseline GABA-induced current, co-apply varying concentrations of NO-711 with GABA to measure the inhibitory effect on the current.
-
-
Data Analysis:
-
Measure the amplitude of the GABA-induced current in the absence and presence of the inhibitor.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Visualizing Key Processes
To further aid in the understanding of GAT-1 function and its inhibition, the following diagrams illustrate the GAT-1 transport cycle and a typical workflow for validating GAT-1 inhibitors.
References
Unveiling the Specificity of NO-711: A Comparative Analysis with GAT-1 Knockout Models
A definitive guide for researchers confirming the on-target effects of the GABA transporter 1 inhibitor, NO-711. This document provides a comprehensive comparison of the pharmacological effects of NO-711 with the physiological and behavioral phenotype of GAT-1 knockout mice, supported by experimental data and detailed protocols.
The GABA transporter 1 (GAT-1) is a critical component of the GABAergic system, responsible for the reuptake of GABA from the synaptic cleft and extrasynaptic space, thereby regulating the duration and magnitude of inhibitory neurotransmission. NO-711 is a potent and selective inhibitor of GAT-1, widely used to probe the function of this transporter. To ascertain that the effects of NO-711 are indeed mediated by its interaction with GAT-1, a GAT-1 knockout (KO) mouse model serves as an invaluable tool. In this model, the genetic ablation of GAT-1 should phenocopy the effects of pharmacological blockade with NO-711 in wild-type (WT) animals. Conversely, NO-711 should have minimal to no effect in GAT-1 KO mice, as its molecular target is absent. This guide presents a comparative analysis of experimental data from studies on NO-711 and GAT-1 KO mice to confirm the on-target effects of this widely used pharmacological agent.
Comparative Data: NO-711 Effects vs. GAT-1 Knockout Phenotype
The following tables summarize the key behavioral, neurochemical, and electrophysiological findings from studies investigating the effects of NO-711 in wild-type animals and the phenotype of GAT-1 knockout mice.
Behavioral Phenotypes
| Behavioral Parameter | Effect of NO-711 in Wild-Type Mice | Phenotype of GAT-1 Knockout Mice | Consistency |
| Motor Coordination | Induces ataxia and tremor[1] | Exhibit ataxia, tremor, and reduced rotarod performance[1] | High |
| Anxiety-like Behavior | High doses can induce nervousness[1] | Display mild anxiety or nervousness in some tests, while others show reduced anxiety[1][2][3] | Moderate |
| Locomotor Activity | Reduced locomotor activity in the home cage[1] | Reduced locomotor activity in the home cage[1] | High |
| Sleep | Increases non-rapid eye movement (NREM) sleep[4] | Not explicitly reported, but GABAergic system is crucial for sleep regulation. | Inferred High |
| Aggression | The GAT-1 inhibitor tiagabine inhibits attacks[5] | Reduced aggressive behavior[5] | High |
| Cognition | Impairs hippocampus-dependent learning and memory[6] | Impaired spatial learning and memory[2] | High |
Neurochemical and Electrophysiological Findings
| Parameter | Effect of NO-711 in Wild-Type Animals | Phenotype of GAT-1 Knockout Animals | Consistency |
| GABA Uptake | Blocks [3H]GABA uptake[1] | Severely reduced or absent GABA uptake activity[1] | High |
| Tonic GABA Current | Increases tonic GABAergic conductance | Increased tonic GABAergic conductance in cerebellum and hippocampus[1][7] | High |
| IPSC Decay Time | Prolongs the decay time of IPSCs[6][8] | Longer decay time of IPSCs[6] | High |
| Long-Term Potentiation (LTP) | Impairs TBS-induced LTP; this effect is occluded in GAT-1 KO mice[6] | Impaired TBS-induced LTP[6] | High |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Behavioral Analysis
-
Purpose: To assess locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 50 x 50 cm) with high walls to prevent escape. The arena is typically made of a non-reflective material and is evenly illuminated.
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes before the test.
-
Place a single mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a predetermined period (e.g., 10-20 minutes).
-
A video tracking system records the mouse's activity.
-
Clean the arena thoroughly with 70% ethanol between trials to eliminate olfactory cues.
-
-
Parameters Measured: Total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency[9][10][11][12][13].
-
Purpose: To evaluate motor coordination and balance.
-
Apparatus: A rotating rod that can be set to a constant speed or an accelerating speed.
-
Procedure:
-
Acclimate mice to the testing room.
-
Place the mouse on the rotating rod.
-
For accelerating rotarod protocols, the rod's speed gradually increases (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Conduct multiple trials with an inter-trial interval (e.g., 15 minutes).
-
-
Parameters Measured: Latency to fall off the rotating rod[14][15][16][17][18].
In Vivo Microdialysis
-
Purpose: To measure extracellular levels of neurotransmitters, such as GABA, in the brain of freely moving animals.
-
Procedure:
-
Surgery: Anesthetize the mouse and place it in a stereotaxic frame. Implant a microdialysis guide cannula into the brain region of interest (e.g., hippocampus or cerebellum).
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Microdialysis: Insert a microdialysis probe into the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect the dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
Analysis: Analyze the concentration of GABA in the dialysate using techniques such as high-performance liquid chromatography (HPLC).
-
-
Drug Administration: NO-711 can be administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis)[19][20][21].
Brain Slice Electrophysiology
-
Purpose: To record synaptic currents and potentials from neurons in acute brain slices to assess the effects of NO-711 or the consequences of GAT-1 knockout on synaptic transmission.
-
Procedure:
-
Slice Preparation: Anesthetize the mouse and rapidly dissect the brain. Place the brain in ice-cold, oxygenated (95% O2, 5% CO2) cutting solution. Cut acute brain slices (e.g., 300-400 µm thick) using a vibratome.
-
Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
Recording: Place a single slice in a recording chamber on a microscope stage and continuously perfuse with oxygenated aCSF. Use glass micropipettes to perform whole-cell patch-clamp recordings from individual neurons.
-
Stimulation: Use a stimulating electrode to evoke synaptic responses (e.g., inhibitory postsynaptic currents, IPSCs).
-
Drug Application: NO-711 can be bath-applied by adding it to the perfusion aCSF.
-
-
Parameters Measured: Amplitude, frequency, and decay kinetics of spontaneous and evoked IPSCs, and tonic GABA currents[22][23][24][25][26].
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: NO-711 inhibits GAT-1, increasing synaptic GABA levels.
Caption: Workflow for comparing NO-711 effects and GAT-1 KO phenotype.
Caption: Both GAT-1 KO and NO-711 lead to increased GABA and a similar phenotype.
References
- 1. GABA Transporter Deficiency Causes Tremor, Ataxia, Nervousness, and Increased GABA-Induced Tonic Conductance in Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-aminobutyric acid transporter-1 is involved in anxiety-like behaviors and cognitive function in knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GABA transporter-1 inhibitor NO-711 alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. modelorg.com [modelorg.com]
- 6. GABA Transporter-1 Activity Modulates Hippocampal Theta Oscillation and Theta Burst Stimulation-Induced Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Open field test for mice [protocols.io]
- 10. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 11. MPD: JaxCC1: project protocol [phenome.jax.org]
- 12. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 14. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 15. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 16. MPD: JaxCC1: project protocol [phenome.jax.org]
- 17. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rotarod-Test for Mice [protocols.io]
- 19. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 21. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Electrophysiological recording from Brain Slices Protocol [protocols.io]
- 23. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. protocols.io [protocols.io]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the Anticonvulsant Effects of NO-711
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant properties of NO-711, a potent and selective GABA transporter 1 (GAT-1) inhibitor, with other key antiepileptic drugs (AEDs). The information presented is based on preclinical experimental data to assist in the evaluation and development of novel anticonvulsant therapies.
Executive Summary
NO-711 demonstrates significant anticonvulsant activity in various preclinical models of epilepsy. Its mechanism of action, the inhibition of GABA reuptake, leads to an increase in synaptic GABA levels, thereby enhancing inhibitory neurotransmission. This guide compares the efficacy of NO-711 with other AEDs that employ different mechanisms, including enhancement of GABAergic activity through other means and modulation of voltage-gated ion channels. The data presented herein is intended to provide a comparative framework for researchers exploring the therapeutic potential of GAT-1 inhibitors.
Data Presentation: Comparative Anticonvulsant Efficacy
The following tables summarize the median effective dose (ED50) of NO-711 and other selected anticonvulsant drugs in two standard preclinical models of epilepsy: the pentylenetetrazol (PTZ)-induced seizure model and the maximal electroshock (MES)-induced seizure model. The PTZ model is often used to identify drugs effective against myoclonic and absence seizures, while the MES model is indicative of efficacy against generalized tonic-clonic seizures.
Table 1: Anticonvulsant Efficacy in the Pentylenetetrazol (PTZ)-Induced Seizure Model (Mouse)
| Compound | Mechanism of Action | ED50 (mg/kg, i.p.) | Reference |
| NO-711 | GAT-1 Inhibitor | 0.72 (tonic seizures) | [1] |
| Diazepam | GABA-A Receptor Positive Allosteric Modulator | Not directly compared | |
| Vigabatrin | GABA Transaminase Inhibitor | Not directly compared | |
| Phenytoin | Voltage-Gated Sodium Channel Blocker | 17.8 (tonic extensor) | [2] |
| Carbamazepine | Voltage-Gated Sodium Channel Blocker | 10.5 (tonic extensor) | [2] |
Table 2: Anticonvulsant Efficacy in the Maximal Electroshock (MES)-Induced Seizure Model (Rat)
| Compound | Mechanism of Action | ED50 (mg/kg, i.p.) | Reference |
| NO-711 | GAT-1 Inhibitor | 1.7 (tonic seizures) | [1] |
| Diazepam | GABA-A Receptor Positive Allosteric Modulator | Not directly compared | |
| Vigabatrin | GABA Transaminase Inhibitor | Not directly compared | |
| Phenytoin | Voltage-Gated Sodium Channel Blocker | Not directly compared |
Note: Direct comparative studies of NO-711 against all listed alternatives in the same experimental setup are limited. The data presented is compiled from various sources and should be interpreted with consideration for potential variations in experimental protocols.
Signaling Pathway of NO-711
NO-711's primary mechanism of action is the selective inhibition of the GAT-1 transporter, which is responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. By blocking this transporter, NO-711 increases the concentration and prolongs the presence of GABA in the synapse. This enhanced GABAergic tone leads to increased activation of postsynaptic GABA-A and GABA-B receptors, resulting in neuronal hyperpolarization and a reduction in neuronal excitability, which underlies its anticonvulsant effects.
References
A Comparative Guide to GAT-1 Inhibitors: NO-711 vs. SKF-89976A
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroscience research and drug development, the modulation of gamma-aminobutyric acid (GABA) signaling is a cornerstone for investigating and treating a myriad of neurological and psychiatric disorders. The GABA transporter 1 (GAT-1) has emerged as a critical target for therapeutic intervention, primarily in the context of epilepsy. Among the arsenal of selective GAT-1 inhibitors, NO-711 and SKF-89976A are two prominent compounds frequently utilized in preclinical research. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: Potent GAT-1 Blockade
Both NO-711 and SKF-89976A exert their effects by inhibiting the reuptake of GABA from the synaptic cleft, thereby increasing the concentration of GABA available to activate postsynaptic receptors.[1] This enhancement of GABAergic neurotransmission underlies their anticonvulsant properties.[2][3] Structurally, both are analogs of nipecotic acid and function as competitive inhibitors at the GABA binding site on GAT-1.[1][4] They are considered non-transportable blockers, meaning they bind to the transporter but are not translocated into the cell, effectively locking the transporter in an outward-facing conformation and preventing the completion of the transport cycle.[1] Interestingly, some evidence suggests that SKF-89976A may also exhibit a mixed mode of inhibition, involving both competitive and non-competitive components.[4]
Performance Comparison: Potency and Selectivity
The efficacy and potential side effects of a GAT-1 inhibitor are largely determined by its potency and selectivity for GAT-1 over other GABA transporter subtypes (GAT-2, GAT-3, and BGT-1). The following tables summarize the available quantitative data for NO-711 and SKF-89976A.
Table 1: Comparative Potency (IC50) at the Human GAT-1 Transporter
| Compound | IC50 (µM) for hGAT-1 | Reference |
| NO-711 (NNC-711) | 0.04 | [5] |
| SKF-89976A | 0.13 | [6] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Selectivity Profile of NO-711 and SKF-89976A Against GABA Transporter Subtypes
| Compound | GAT-1 (h) | GAT-2 (r) | GAT-3 (h) | BGT-1 (h) |
| NO-711 (NNC-711) | 0.04 µM | 171 µM | 1700 µM | 622 µM |
| SKF-89976A | 0.13 µM | 550 µM | 944 µM | 7210 µM |
Data for NO-711 (NNC-711) from Tocris Bioscience.[5] Data for SKF-89976A from R&D Systems and Tocris Bioscience.[6] (h) denotes human, (r) denotes rat.
From the data, it is evident that both compounds are highly potent and selective for GAT-1. NO-711 exhibits a slightly higher potency for hGAT-1. When comparing their selectivity profiles, both show significantly lower affinity for GAT-2, GAT-3, and BGT-1, indicating a favorable therapeutic window with a reduced likelihood of off-target effects related to these transporters.
In Vivo Efficacy
Both NO-711 and SKF-89976A have demonstrated anticonvulsant effects in various animal models of epilepsy.[2][3] Due to their lipophilic nature, they can cross the blood-brain barrier.[6] While direct head-to-head comparative studies on their in vivo potency are limited, their established efficacy underscores their value as research tools for studying the physiological and pathological roles of GAT-1.
Experimental Protocols
A standard method to determine the potency and selectivity of GAT-1 inhibitors is the [³H]-GABA uptake assay using cell lines stably expressing the transporter of interest.
Key Experimental Protocol: [³H]-GABA Uptake Assay
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are transfected to stably express the desired human or rodent GABA transporter subtype (e.g., hGAT-1).
-
Plating: Cells are plated in 96-well microplates coated with poly-D-lysine.
-
Incubation with Inhibitor: Cells are washed with an uptake buffer and then pre-incubated with varying concentrations of the test compound (e.g., NO-711 or SKF-89976A) for a defined period (e.g., 10-20 minutes) at room temperature.
-
Initiation of Uptake: A mixture of non-radiolabeled GABA and [³H]-GABA is added to each well to initiate the uptake process. The final concentration of GABA is typically close to its Km value for the transporter.
-
Termination of Uptake: After a specific incubation time (e.g., 1-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold uptake buffer to remove extracellular [³H]-GABA.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and a scintillation cocktail is added. The amount of [³H]-GABA taken up by the cells is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value of the inhibitor, which is the concentration required to inhibit 50% of the [³H]-GABA uptake.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the GABAergic synapse and the experimental workflow of a GABA uptake assay.
Caption: Inhibition of GABA reuptake at the synapse.
References
- 1. Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA transporter-1 inhibitor NO-711 alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of the in vivo effects of gabapentin by vigabatrin and SKF89976A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. NNC 711 | GABA Transporters | Tocris Bioscience [tocris.com]
- 6. SKF 89976A hydrochloride | GABA Transporter Inhibitors: R&D Systems [rndsystems.com]
Safety Operating Guide
Proper Disposal of NO-711ME: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent neuroactive compounds like NO-711ME is a critical component of laboratory safety and environmental responsibility. As a prodrug of the potent and selective GABA uptake inhibitor NO-711, this compound requires careful consideration for its disposal to minimize risks to personnel and the environment. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential information based on the properties of its parent compound, NO-711, and a similar GABA uptake inhibitor, Tiagabine, along with general best practices for the disposal of potent research chemicals.
Key Safety and Handling Information
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.
Quantitative Data Summary
The following table summarizes the available safety and physical data for compounds structurally and functionally related to this compound. This information should be used to inform a conservative approach to its handling and disposal.
| Property | Data for Related Compounds (Tiagabine hydrochloride) | Source |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. | [1][2][3] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [1][3] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation. | [1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. | [1][3] |
| Aquatic Hazard (Acute) | Category 1: Very toxic to aquatic life. | [1][2] |
| Aquatic Hazard (Chronic) | Category 1: Very toxic to aquatic life with long lasting effects. | [1][2] |
Experimental Protocol: Decontamination of Equipment
Decontaminating laboratory equipment that has been in contact with potent neuroactive compounds like this compound is crucial to prevent cross-contamination and accidental exposure. The following is a general protocol:
-
Initial Rinse: Immediately after use, rinse all glassware and equipment with a suitable organic solvent in which this compound is soluble. This should be done in a chemical fume hood. Collect the solvent rinse as hazardous waste.
-
Washing: Wash the rinsed equipment with a laboratory detergent and warm water.
-
Final Rinse: Thoroughly rinse the equipment with deionized water.
-
Drying: Allow the equipment to air dry completely or dry in an oven as appropriate.
-
Verification (Optional but Recommended): For critical applications, a surface wipe test followed by an appropriate analytical method can be used to verify the absence of residual compound.
Disposal Workflow
The following diagram outlines the decision-making process and step-by-step procedures for the proper disposal of this compound.
Caption: Disposal workflow for this compound from generation to final disposal.
Detailed Disposal Procedures
1. Waste Segregation:
-
Solid Waste: Unused or expired this compound powder, as well as contaminated personal protective equipment (gloves, weigh paper, etc.), should be collected in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and solvent rinses from cleaning contaminated equipment must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any sharps, such as needles or contaminated glassware, must be placed in a designated sharps container for chemical waste.
2. Container Management:
-
All waste containers must be in good condition, compatible with the waste, and have a secure, tight-fitting lid.
-
Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and a description of the contents. Include hazard pictograms for toxicity and environmental hazard.
3. Storage:
-
Store all this compound waste in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from general laboratory traffic and that incompatible chemicals are not stored in close proximity.
4. Final Disposal:
-
DO NOT dispose of this compound down the drain or in the regular trash.[1][2] Due to its high aquatic toxicity, even small amounts can be harmful to the environment.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and regulatory guidelines for waste manifest and pickup procedures.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
